molecular formula C38H60O12 B1262757 Enfumafungin

Enfumafungin

Cat. No.: B1262757
M. Wt: 708.9 g/mol
InChI Key: IAOFPTKYKOAKGZ-CRWQHXLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enfumafungin is a triterpene glycoside and hemiacetal isolated from a fermentation of Hormonema sp. and which specifically inhibits glucan synthesis in fungal cells. It has a role as an antifungal agent. It is a triterpenoid saponin, a monosaccharide derivative and a lactol.
This compound has been reported in Hormonema with data available.
from endophytic Hormonema species;  structure in first source

Properties

Molecular Formula

C38H60O12

Molecular Weight

708.9 g/mol

IUPAC Name

(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1

InChI Key

IAOFPTKYKOAKGZ-CRWQHXLTSA-N

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C

Synonyms

enfumafungin

Origin of Product

United States

Foundational & Exploratory

Enfumafungin's Assault on the Fungal Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin, a natural triterpene glycoside, and its semi-synthetic derivative ibrexafungerp, represent a pivotal class of antifungal agents that target the fungal cell wall. Their unique mechanism of action, centered on the inhibition of β-(1,3)-D-glucan synthase, offers a promising alternative to existing therapies, particularly in the face of rising echinocandin resistance. This guide provides an in-depth technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the cellular pathways involved.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is essential for maintaining cell integrity and is absent in mammalian cells, making it an ideal antifungal target.

The primary target of this compound is the Fks1p subunit of the glucan synthase complex. Crucially, this compound and its derivatives bind to a site on Fks1p that is distinct from the binding site of echinocandins. This distinction is fundamentally important as it means this compound often retains activity against fungal strains that have developed resistance to echinocandins through mutations in the FKS1 gene.

The inhibition of glucan synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. This disruption triggers a cascade of cellular responses, most notably the activation of the Cell Wall Integrity (CWI) signaling pathway, which in turn stimulates a compensatory increase in chitin synthesis. However, this chitin reinforcement is often insufficient to overcome the structural deficit left by the absence of β-(1,3)-D-glucan, leading to morphological abnormalities and ultimately, fungal cell death or growth inhibition.

Quantitative Data: In Vitro Antifungal Activity

The potency of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often used, which describes the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

Table 1: In Vitro Activity of this compound against Pathogenic Fungi
Fungal SpeciesMIC (μg/mL)Reference
Candida spp.< 0.5
Aspergillus spp.< 0.5
Cryptococcus spp.Inactive
Table 2: In Vitro Activity of Ibrexafungerp (this compound Derivative) against Candida Species
Fungal SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
C. albicans0.016 - 0.50.06 - 0.1250.125
C. glabrata0.25 - 0.50.250.5
C. parapsilosis0.016 - 80.52 - 4
C. tropicalis0.06 - ≥80.52
C. krusei0.5 - 111
C. auris0.06 - 20.5 - 11
Echinocandin-Resistant C. glabrata<0.03 - 40.251
Echinocandin-Resistant C. albicans (S645 mutation)(4-16 fold reduction vs Caspofungin)N/AN/A
Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species
Fungal SpeciesMEC Range (μg/mL)MEC₅₀ (μg/mL)MEC₉₀ (μg/mL)Reference(s)
A. fumigatus (Azole-Susceptible)N/A~0.04N/A
A. fumigatus (Azole-Resistant)N/A0.056 - 0.092N/A
A. flavusN/A0.015 - 0.030.03 - 0.06
A. nigerN/A0.030.06
A. terreusN/A0.060.12
A. alliaceusInactive (≥16)N/A≥16

Note: MIC/MEC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.

Signaling Pathways and Cellular Response

The Cell Wall Integrity (CWI) Pathway

The primary cellular response to the cell wall stress induced by this compound is the activation of the Cell Wall Integrity (CWI) signaling pathway. This conserved MAPK (Mitogen-Activated Protein Kinase) cascade acts as a sensor and response system to maintain cell wall homeostasis.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates GEF Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Activates GlucanSynthase β-1,3-Glucan Synthase (Fks1) CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1_Swi4_6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_6 Activates CellWallGenes Cell Wall Gene Expression (e.g., CHS) Rlm1_Swi4_6->CellWallGenes Induces This compound This compound This compound->GlucanSynthase Inhibits CellWallStress->Wsc1 Activates MoA_Workflow A 1. In Vitro Screening (MIC/MEC Determination) E Confirm Potent Antifungal Activity A->E B 2. Target Localization Assay (Sorbitol Protection) F Hypothesize Cell Wall as Target B->F C 3. Specific Target Identification (Glucan Synthase Assay) G Confirm GS Inhibition (IC₅₀) C->G D 4. Cellular Response Analysis H Observe Chitin Increase (Calcofluor White Staining) D->H I Observe Morphological Defects (Microscopy) D->I J Analyze Gene Expression (qRT-PCR for CHS genes) D->J E->B F->C G->D

Enfumafungin: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin is a potent, naturally occurring triterpene glycoside antifungal agent.[1] Originally isolated from an endophytic fungus, Hormonema species, it has garnered significant attention for its novel mechanism of action and its role as the precursor for the semi-synthetic drug, ibrexafungerp.[2][3] this compound exerts its antifungal effect by specifically inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[4][5] This target is absent in mammalian cells, offering a high degree of selectivity and a favorable safety profile.

This technical guide provides an in-depth overview of the discovery of this compound, its physicochemical and biological properties, and detailed protocols for its fermentation, extraction, and purification from the producing organism, Hormonema carpetanum.

Discovery and Producing Organism

This compound was discovered during a screening program for natural products with antifungal activity derived from endophytic fungi.[1][6] A potent activity was detected in a culture of the form-genus Hormonema, which was isolated from the leaves of the common juniper, Juniperus communis.[1][2][6] Subsequent taxonomic studies, including DNA fingerprinting and sequencing of rDNA internal transcribed spacers, identified the producing organism as Hormonema carpetanum.[3][4][7] A specific high-producing strain, MF 6176, was deposited in the American Type Culture Collection (ATCC) and assigned the accession number ATCC 74360.[8] This strain serves as a key source for the production of this compound for research and development.

Physicochemical and Biological Properties

This compound is a hemiacetal triterpene glycoside, a structural classification that distinguishes it from other glucan synthase inhibitors like the echinocandins.[9][2][10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₆₀O₁₂[9][11]
Molecular Weight708.88 g/mol [9][11]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (≥100 mg/mL), methanol; poorly soluble in water[4][11]
ClassTriterpene Glycoside[1][9]

The biological activity of this compound is characterized by potent, broad-spectrum antifungal activity against clinically relevant yeasts and molds.

Table 2: In Vitro Antifungal Activity of this compound (MIC values)

Fungal SpeciesMIC (μg/mL)Reference
Candida albicans< 0.5[4][11]
Candida glabrata< 0.5[4][11]
Candida tropicalis< 0.5[4][11]
Candida krusei< 0.5[4][11]
Aspergillus fumigatus< 0.5[4][11]
Cryptococcus neoformansInactive[4][11]

Biosynthesis and Mechanism of Action

The biosynthesis of the characteristic fernene-type triterpene scaffold of this compound is initiated from squalene. Unlike most eukaryotic triterpenes that are synthesized from 2,3-oxidosqualene, the key enzyme in this compound biosynthesis, EfuA, is a squalene-hopene-cyclase-like enzyme that directly cyclizes squalene.[5] This represents a novel lineage of fungal triterpene cyclases.

Biosynthesis Squalene Squalene Scaffold Fernene Triterpene Scaffold Squalene->Scaffold EfuA Enzyme (Squalene Cyclase) This compound This compound Scaffold->this compound Post-cyclization modifications (e.g., Glycosylation)

Caption: Simplified biosynthetic pathway of this compound.

This compound's mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the formation of the fungal cell wall.[5][12] By blocking the synthesis of β-glucan polymers, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death.[13] This is comparable to the effect of echinocandins, although this compound binds to a distinct site on the enzyme complex.[5]

MechanismOfAction This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->GlucanSynthase inhibits Glucan β-(1,3)-D-Glucan Polymer GlucanSynthase->Glucan synthesizes CellWall Fungal Cell Wall Disruption Glucan->CellWall essential component of

Caption: Mechanism of action of this compound.

Experimental Protocols

Fermentation of Hormonema carpetanum (ATCC 74360)

The production of this compound is achieved through submerged fermentation of Hormonema carpetanum. While specific industrial media are proprietary, a suitable nutrient medium can be formulated based on publicly available information.

  • Strain : Hormonema carpetanum ATCC 74360.[8]

  • Inoculum : A vegetative mycelial culture grown in a suitable seed medium is used to inoculate the production fermenter.

  • Production Medium : A complex medium containing a source of carbon (e.g., glucose, dextrin), a source of nitrogen (e.g., yeast extract, peptone), and trace elements.

  • Fermentation Parameters :

    • Temperature : 20-28 °C

    • pH : Maintained between 4.0 and 7.0

    • Aeration : Sufficient dissolved oxygen is maintained through sparging and agitation.

    • Duration : Fermentation is carried out for 7-14 days, with this compound production monitored by analytical methods such as HPLC.

Isolation and Purification of this compound

The following multi-step protocol for the isolation and purification of this compound is based on procedures outlined in patent literature.[14][15] The process involves a series of solvent extractions, pH manipulations, and crystallization steps to achieve high purity.

IsolationWorkflow cluster_extraction Primary Extraction cluster_concentration Concentration & Phase Transfer cluster_purification Purification Steps cluster_final Final Product Isolation Broth Fermentation Whole Broth (H. carpetanum culture) SolventExt1 Solvent Extraction (e.g., Methyl Ethyl Ketone) Broth->SolventExt1 OrganicLayer1 Crude Organic Extract SolventExt1->OrganicLayer1 Organic Phase Concentrate1 Vacuum Concentration OrganicLayer1->Concentrate1 SolventExt2 Aqueous Extraction (pH 8.25-9.25) Concentrate1->SolventExt2 AqueousLayer1 Aqueous Layer A1 (contains this compound) SolventExt2->AqueousLayer1 Acidify Adjust pH to 2.5-3.5 (with acid) AqueousLayer1->Acidify HeptaneWash Heptane Wash (removes non-polar impurities) Acidify->HeptaneWash SolventExt3 Solvent Extraction (e.g., Isopropyl Acetate) HeptaneWash->SolventExt3 OrganicLayer2 Organic Layer O2 (contains this compound) SolventExt3->OrganicLayer2 Concentrate2 Vacuum Concentration OrganicLayer2->Concentrate2 Precipitate Precipitation (add Heptane as anti-solvent) Concentrate2->Precipitate Crystallize Crystallization Precipitate->Crystallize FinalProduct High-Purity this compound Crystallize->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Initial Extraction : The whole fermentation broth, including the mycelial mass, is extracted with a water-immiscible organic solvent such as methyl ethyl ketone (MEK) or isopropyl acetate.[14][16] This step transfers this compound from the aqueous and solid phases into the organic phase.

  • Concentration and Back-Extraction : The resulting organic extract is concentrated under vacuum. The concentrated product is then extracted into an aqueous phase by adjusting the pH to a basic range (e.g., pH 8.25 to 9.25) with a base.[14][15] this compound, being an acidic compound, becomes water-soluble at high pH, while many organic impurities remain in the organic layer, which is discarded.

  • Acidification and Wash : The aqueous product layer is acidified to a pH of approximately 2.5 to 3.5.[14][15] This renders the this compound less water-soluble. A wash with a non-polar solvent like heptane is performed to remove remaining non-polar impurities.

  • Final Organic Extraction : The product is re-extracted from the acidic aqueous layer into a fresh organic solvent, such as isopropyl acetate or ethyl acetate.[14][15] This step further purifies the this compound from polar, water-soluble impurities which are left behind in the spent aqueous phase.

  • Precipitation and Crystallization : The final organic extract is concentrated by vacuum distillation to a product concentration of 100-150 g/L.[14][15] An anti-solvent, typically heptane, is then added to precipitate the crude this compound. The solid product is filtered and washed.

  • Final Purification : The crude solid is further purified by crystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield high-purity this compound.

Conclusion

The discovery of this compound from Hormonema carpetanum marked a significant advancement in the search for novel antifungal agents. Its unique triterpene glycoside structure and its specific inhibition of β-(1,3)-D-glucan synthase provide a powerful platform for antifungal therapy. The development of robust fermentation and multi-step purification protocols has been crucial for obtaining this molecule in sufficient quantity and purity for further development, culminating in the creation of the FDA-approved drug ibrexafungerp. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in natural product chemistry, mycology, and antifungal drug discovery.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enfumafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin is a naturally occurring triterpene glycoside that has garnered significant interest in the field of antifungal drug development.[1][2] Isolated from the endophytic fungus Hormonema carpetanum, it exhibits potent activity against a broad range of fungal pathogens, including clinically relevant species such as Candida and Aspergillus.[1][3][4] Its unique mode of action, targeting the fungal cell wall through the inhibition of (1,3)-β-D-glucan synthase, has made it a valuable lead compound for the development of new antifungal agents.[1][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with the experimental methodologies employed for its characterization.

Chemical Structure

This compound is classified as a fernene-type triterpenoid, a class of natural products characterized by a specific pentacyclic carbon skeleton.[7] Its structure is distinguished by the presence of a glycosidic linkage to a glucose moiety and several key functional groups that are crucial for its biological activity.

The core structure of this compound consists of a pentacyclic triterpene backbone.[8] This aglycone is attached to a β-D-glucopyranosyl unit at the C-3 position via an O-glycosidic bond.[7][8] Other notable structural features include an acetate group at the C-2 position, a carboxylic acid at C-19, and a hemiacetal functionality involving the E-ring.[7][8] The molecular formula of this compound is C₃₈H₆₀O₁₂.[5][9]

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₆₀O₁₂[5][9]
Molecular Weight708.88 g/mol [9][10]
ClassTriterpene Glycoside[1][5]
Core SkeletonFernene-type[7]
Key Functional GroupsGlucose unit, Acetate group, Hemiacetal, Carboxylic acid[7]

Stereochemistry and Hemiacetal Epimerization

A critical aspect of this compound's stereochemistry is the presence of a hemiacetal moiety, which leads to the existence of two interconverting epimers at the C-25 position (25S and 25R).[2][8] This epimerization occurs due to the chemical lability of the hemiacetal group, which can undergo ring-opening and closing in solution.[8] This dynamic equilibrium complicates purification and structural analysis, as evidenced by the appearance of duplicated signals in NMR spectra.[8] The primary structure of the major component and the relative stereochemistry were determined through extensive NMR analysis and by comparison with related compounds, as well as through the preparation of methylacetal derivatives to lock the conformation.[2][5]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure required a combination of spectroscopic techniques and chemical derivatization.

Isolation and Purification

This compound is typically isolated from fermentations of Hormonema sp.[2][5] The process generally involves:

  • Extraction: The fermentation broth is extracted with an organic solvent such as methyl ethyl ketone.[5]

  • Partitioning and Chromatography: The crude extract is then subjected to partitioning and multiple rounds of chromatography, including high-performance liquid chromatography (HPLC), to isolate the active compound.[5]

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound as C₃₈H₆₀O₁₂.[5] Mass spectral fragmentation patterns also provided initial evidence for the presence of a hexose sugar and an acetate moiety.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one- and two-dimensional NMR experiments was employed to elucidate the atom connectivity and relative stereochemistry. The observation of doubled signals in ¹H and ¹³C NMR spectra was a key indicator of the presence of interconverting epimers.[8] While specific acquisition parameters are not detailed in the cited literature, standard experiments would have included ¹H, ¹³C, COSY, HSQC, and HMBC to establish the carbon skeleton and the positions of functional groups. The structure was further confirmed by comparing the spectral data with those of known related compounds.[2][7]

Chemical Derivatization

To overcome the challenges posed by the hemiacetal epimerization and to confirm the relative stereochemistry, methylacetal derivatives of this compound were prepared.[2][5] This chemical modification stabilizes the anomeric center, allowing for unambiguous structural assignment through spectroscopic analysis of the individual, non-interconverting diastereomers.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by specifically inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][5][6] This enzyme is essential for the biosynthesis of β-glucan, a critical component of the fungal cell wall that provides structural integrity.[8][11] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[6] It is important to note that this compound appears to bind to a different site on the glucan synthase complex than the echinocandin class of antifungals, which also target this enzyme.[7]

enfumafungin_mechanism_of_action This compound This compound inhibition Inhibition This compound->inhibition glucan_synthase β-1,3-Glucan Synthase beta_glucan_synthesis β-1,3-Glucan Synthesis glucan_synthase->beta_glucan_synthesis cell_wall_integrity Fungal Cell Wall Integrity Disruption beta_glucan_synthesis->cell_wall_integrity Disruption of cell_lysis Fungal Cell Lysis cell_wall_integrity->cell_lysis

Caption: Mechanism of action of this compound.

Biosynthesis of this compound

The biosynthesis of this compound begins with the cyclization of squalene, a common precursor for triterpenoids.[7] A key enzyme in this pathway is the this compound synthase (efuA), a novel multifunctional enzyme that possesses both a terpene cyclase and a glycosyltransferase domain.[7][12] The terpene cyclase domain catalyzes the formation of the fernane skeleton, while the glycosyltransferase domain attaches the glucose moiety.[7][12] Subsequent modifications, including acetylation and oxidative cleavage of the E-ring, are carried out by other enzymes in the biosynthetic gene cluster to yield the final this compound molecule.[7][12]

enfumafungin_biosynthesis squalene Squalene fernane_skeleton Fernane Skeleton squalene->fernane_skeleton Cyclization glycosylated_fernane Glycosylated Fernane fernane_skeleton->glycosylated_fernane Glycosylation This compound This compound glycosylated_fernane->this compound Further Modifications efuA_TC EfuA (Terpene Cyclase Domain) efuA_TC->fernane_skeleton efuA_GT EfuA (Glycosyltransferase Domain) efuA_GT->glycosylated_fernane tailoring_enzymes Tailoring Enzymes (e.g., Acetyltransferase, P450s) tailoring_enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Isolation and Identification

The following diagram outlines a typical workflow for the isolation and structural characterization of this compound from a fungal fermentation.

enfumafungin_workflow fermentation Fungal Fermentation (Hormonema sp.) extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC Purification crude_extract->hplc pure_compound Pure this compound hplc->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation ms Mass Spectrometry (MS) structural_elucidation->ms nmr NMR Spectroscopy structural_elucidation->nmr derivatization Chemical Derivatization structural_elucidation->derivatization

Caption: Experimental workflow for this compound.

Conclusion

This compound possesses a complex and fascinating chemical structure, characterized by a fernane-type triterpene core, a glucose moiety, and a dynamic hemiacetal functionality. The elucidation of its structure and stereochemistry has been a challenging endeavor, requiring a sophisticated combination of spectroscopic and chemical methods. A thorough understanding of its structural features is paramount for the rational design and semi-synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as exemplified by the development of the clinical candidate ibrexafungerp.[7][12] The continued study of this compound and its analogs holds great promise for the development of the next generation of antifungal therapeutics.

References

Enfumafungin: A Triterpene Glycoside Inhibitor of (1,3)-β-D-Glucan Synthase for Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin is a naturally occurring triterpene glycoside with potent antifungal activity, originally isolated from the endophytic fungus Hormonema sp.[1][2]. It represents a distinct chemical class of (1,3)-β-D-glucan synthase inhibitors, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal drug development[3][4]. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy data, experimental protocols for its study, and the key signaling pathways involved in the fungal response to cell wall stress. The development of ibrexafungerp, a semi-synthetic derivative of this compound, has led to the first orally bioavailable glucan synthase inhibitor, highlighting the therapeutic potential of this class of antifungals[4][5].

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action[6][7]. This compound and its derivatives target the fungal cell wall, a dynamic structure crucial for maintaining cell morphology, osmotic stability, and as a scaffold for virulence factors[8][9]. Specifically, these compounds inhibit the activity of (1,3)-β-D-glucan synthase, the enzyme responsible for synthesizing the major structural polymer of the fungal cell wall, (1,3)-β-D-glucan[3][10]. This mode of action is shared with the echinocandin class of antifungals; however, this compound's distinct chemical structure as a triterpene glycoside offers a different pharmacological profile and potential advantages, including activity against some echinocandin-resistant isolates[5][11][12].

Chemical Structure

This compound is a complex triterpene glycoside. Its core structure consists of a pentacyclic triterpene skeleton linked to a glucose moiety.

  • Triterpene Core: A fernane-type triterpenoid structure.

  • Glycosylation: A glucose molecule attached to the C-3 position of the triterpene core.

  • Other Modifications: An acetate group at the C-2 position and a hemiacetal functional group.

The development of ibrexafungerp (formerly SCY-078 or MK-3118) involved semi-synthetic modifications to the this compound scaffold to improve its pharmacokinetic properties, particularly oral bioavailability, and enhance its antifungal spectrum[5][13].

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex[4]. This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into long chains of β-1,3-glucan, which form the primary structural component of the fungal cell wall.

The inhibition of (1,3)-β-D-glucan synthase leads to a cascade of detrimental effects on the fungal cell:

  • Depletion of Cell Wall Glucan: Reduced levels of β-1,3-glucan weaken the cell wall's structural integrity.

  • Osmotic Instability: The compromised cell wall is unable to withstand internal osmotic pressure, leading to cell lysis, particularly in growing yeast cells.

  • Aberrant Morphology: In filamentous fungi, such as Aspergillus, inhibition of glucan synthase results in stunted, highly branched hyphae, a characteristic morphological change[10].

  • Activation of Cell Wall Integrity Pathway: The fungal cell perceives the cell wall damage as a stress signal and activates compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway, in an attempt to repair the damage.

The binding site of this compound on the glucan synthase complex is distinct from that of the echinocandins, which primarily interact with the Fks1 subunit[12]. This difference in binding may account for the retained activity of this compound derivatives against some echinocandin-resistant strains harboring mutations in the FKS genes[5][11].

Quantitative Data

The antifungal activity of this compound and its derivatives has been quantified using both enzymatic and cell-based assays.

(1,3)-β-D-Glucan Synthase Inhibition

The inhibitory potency against the target enzyme is typically measured as the half-maximal inhibitory concentration (IC50).

CompoundFungal SpeciesIC50 (ng/mL)Reference
MK-3118 Candida albicans (Wild-Type)0.2-0.4[14]
MK-3118 Candida albicans (Fks1 Mutant)0.2-1.0[14]
MK-3118 Aspergillus fumigatus (Wild-Type)0.05[14]
MK-3118 Aspergillus fumigatus (Fks1 Mutant)1.4[14]
In Vitro Antifungal Activity

The in vitro efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: MIC Values of this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)Reference
Candida albicans<0.5[1]
Candida glabrata<0.5[1]
Candida parapsilosis<0.5[1]
Candida tropicalis<0.5[1]
Candida krusei<0.5[1]

Table 2: MIC Values of this compound against Aspergillus Species

Aspergillus SpeciesMIC Range (µg/mL)Reference
Aspergillus fumigatus<0.5[1]
Aspergillus flavus<0.5[1]
Aspergillus niger<0.5[1]

Table 3: MIC Values of Ibrexafungerp (MK-3118) against Echinocandin-Resistant Candida Isolates

Candida Species (Resistance Status)MIC50 (µg/mL)MIC90 (µg/mL)Reference
C. albicans (Echinocandin-Resistant)0.51[11]
C. glabrata (Echinocandin-Resistant)0.251[15]
C. auris (Echinocandin-Resistant)0.51[2][16]

Experimental Protocols

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of (1,3)-β-D-glucan synthase and its inhibition by test compounds.

Objective: To determine the IC50 value of a compound against (1,3)-β-D-glucan synthase.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Glass beads or bead beater

  • Ultracentrifuge

  • Microsome isolation buffer

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • GTPγS

  • Test compound (e.g., this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Methodology:

  • Preparation of Microsomal Fractions:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Lyse the cells using a bead beater with glass beads.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in an appropriate buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, UDP-[14C]-glucose, BSA, and GTPγS.

    • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

    • Initiate the reaction by adding the microsomal enzyme preparation.

    • Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes)[6][10].

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding cold TCA.

    • Collect the precipitated (1,3)-β-D-glucan by filtration through a glass fiber filter.

    • Wash the filter extensively to remove unincorporated UDP-[14C]-glucose.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Model of Disseminated Candidiasis

This model is used to evaluate the in vivo efficacy of antifungal compounds.

Objective: To assess the ability of a test compound to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)[17].

  • Candida albicans strain (e.g., SC5314).

  • Yeast culture medium (e.g., YPD).

  • Sterile saline.

  • Test compound (e.g., ibrexafungerp) formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Positive control (e.g., fluconazole or caspofungin).

Methodology:

  • Inoculum Preparation:

    • Culture C. albicans overnight in YPD broth.

    • Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 106 CFU/mL)[17].

  • Infection:

    • Infect mice via intravenous injection into the lateral tail vein with the prepared C. albicans suspension (e.g., 0.1 mL per mouse)[17][18].

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2-24 hours).

    • Administer the test compound, vehicle control, and positive control at predetermined doses and schedules (e.g., once or twice daily for 7 days)[18].

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 21-30 days).

    • For fungal burden assessment, a cohort of mice is euthanized at a specific time point (e.g., 24-72 hours post-infection or at the end of treatment).

    • Aseptically remove target organs (typically kidneys, as they are the primary site of fungal colonization in this model)[19].

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on appropriate agar plates (e.g., Sabouraud Dextrose Agar with antibiotics).

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis and the log-rank test.

    • Compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure that responds to environmental stresses, including damage caused by antifungal agents like this compound. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade that senses and responds to cell wall stress, initiating a compensatory response to repair the damage.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1 Wsc1/Mid2 Cell Wall Stress->Wsc1 Rom2 Rom2 (GEF) Wsc1->Rom2 Rho1_GDP Rho1-GDP Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activation Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Rom2->Rho1_GDP GDP->GTP Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (TF) Slt2->Rlm1 Swi4_6 Swi4/Swi6 (TF) Slt2->Swi4_6 Gene Expression Gene Expression Rlm1->Gene Expression Swi4_6->Gene Expression Cell Wall Repair Cell Wall Repair Gene Expression->Cell Wall Repair

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

This pathway is initiated by cell surface sensors (Wsc1, Mid2) that detect cell wall perturbations[9][20][21]. This signal is transduced through a GTPase exchange factor (Rom2) to the master regulator Rho1[21]. Activated Rho1-GTP then stimulates Protein Kinase C (Pkc1), which in turn activates a downstream mitogen-activated protein (MAP) kinase cascade consisting of Bck1 (MAPKKK), Mkk1/2 (MAPKK), and Slt2/Mpk1 (MAPK)[20][21][22]. Phosphorylated Slt2 translocates to the nucleus and activates transcription factors such as Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall biosynthesis and repair[20][21].

Conclusion

This compound and its orally bioavailable derivative, ibrexafungerp, represent a significant advancement in the field of antifungal drug discovery. Their unique mechanism of action as (1,3)-β-D-glucan synthase inhibitors, coupled with a distinct chemical structure, provides a valuable therapeutic option, particularly in the context of emerging resistance to existing antifungal classes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising class of antifungal agents. Continued research into the structure-activity relationships, mechanisms of resistance, and clinical applications of this compound derivatives will be crucial in the ongoing fight against life-threatening fungal infections.

References

Enfumafungin's Antifungal Spectrum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Enfumafungin, a triterpene glycoside natural product, represents a significant class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This technical guide provides an in-depth overview of the antifungal spectrum of this compound and its derivatives against key pathogenic fungi, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The binding site of this compound on the β-(1,3)-D-glucan synthase is distinct from that of the echinocandin class of antifungals, which also target this enzyme. This distinction is significant as it suggests a potential for activity against echinocandin-resistant fungal strains.

cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain Nascent β-(1,3)-D-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization Cell_Wall Fungal Cell Wall (Cross-linked Glucan and Chitin) Glucan_Chain->Cell_Wall Incorporation This compound This compound This compound->Glucan_Synthase Inhibition

Fungal Cell Wall Biosynthesis and this compound's Target

Antifungal Spectrum and Potency

This compound exhibits potent in vitro activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species. It is, however, intrinsically inactive against Cryptococcus species. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118), which has been more extensively studied and demonstrates enhanced potency.

Table 1: In Vitro Activity of this compound and Ibrexafungerp against Candida Species

SpeciesDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansThis compound<0.5--
Ibrexafungerp0.0625 - 10.250.5
Candida glabrataThis compound<0.5--
Ibrexafungerp0.06 - 0.50.120.25
Candida parapsilosisThis compound---
Ibrexafungerp0.12 - 10.51
Candida tropicalisThis compound---
Ibrexafungerp0.06 - 0.250.120.25
Candida kruseiThis compound---
Ibrexafungerp0.25 - 10.51

Note: Data for this compound is limited in publicly available literature. Ibrexafungerp data is presented for a more comprehensive overview.

Table 2: In Vitro Activity of this compound and Ibrexafungerp against Aspergillus Species

SpeciesDrugMEC Range (µg/mL)MEC50 (µg/mL)MEC90 (µg/mL)
Aspergillus fumigatusThis compound<0.5--
Ibrexafungerp0.015 - 0.250.060.12
Aspergillus flavusThis compound<0.5--
Ibrexafungerp0.03 - 0.50.120.25
Aspergillus nigerThis compound<0.5--
Ibrexafungerp0.03 - 0.250.060.12
Aspergillus terreusThis compound---
Ibrexafungerp0.03 - 0.50.120.25

Note: For molds like Aspergillus, the minimal effective concentration (MEC) is often reported, representing the lowest drug concentration that leads to the growth of abnormal, compact hyphae.

Time-Kill Kinetics

Time-kill studies provide valuable information on the pharmacodynamics of an antifungal agent, detailing the rate and extent of fungal killing over time. While specific time-kill data for this compound is scarce in the literature, studies on its derivative, ibrexafungerp (SCY-078), demonstrate fungicidal activity against Candida species.

Table 3: Time-Kill Kinetics of Ibrexafungerp (SCY-078) against Candida albicans

Concentration (x MIC)Time to 99.9% Killing (hours)
1x>24
2x~20
4x~12
8x~8

Note: Data presented is for the this compound derivative, ibrexafungerp, and may not be fully representative of the parent compound.

Experimental Protocols

In Vitro Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

  • Inoculum Preparation:

    • Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared yeast suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

This method is used to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against molds.

  • Inoculum Preparation:

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 104 CFU/mL in RPMI 1640 medium.

  • Drug Dilution and Inoculation:

    • Follow the same procedure for drug dilution and inoculation as described for yeasts.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours.

  • Endpoint Determination:

    • For this compound, the MEC is the more appropriate endpoint. This is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed under a microscope, compared to the long, unbranched hyphae in the growth control well.

start Start inoculum_prep Inoculum Preparation (0.5 McFarland) start->inoculum_prep drug_dilution Serial Drug Dilution in 96-well plate start->drug_dilution inoculation Inoculate plate with fungal suspension inoculum_prep->inoculation drug_dilution->inoculation incubation Incubate at 35°C (24-72h) inoculation->incubation endpoint Determine MIC/MEC incubation->endpoint end End endpoint->end discovery Discovery (Screening, Hit ID) preclinical Preclinical (In Vitro/In Vivo, Tox) discovery->preclinical phase1 Phase I (Safety in Humans) preclinical->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval market Post-market Surveillance approval->market

Solubility and stability of Enfumafungin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin, a triterpene glycoside, is a potent antifungal agent that inhibits the synthesis of (1,3)-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] Its development as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and addresses key considerations for its handling and storage.

Physicochemical Properties

This compound is a complex molecule with the following key properties:

PropertyValueSource
Molecular Formula C₃₈H₆₀O₁₂[2][4]
Molecular Weight 708.88 g/mol [2][4]
Appearance White amorphous powder[5]
Class Triterpene Glycoside[1][4]

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, particularly for parenteral and potential oral dosage forms.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

  • Soluble in: Dimethyl sulfoxide (DMSO)[2]

  • Slightly soluble in: Lower alcohols (e.g., methanol, ethanol), chloroform[5]

  • Hardly soluble in: Water and other organic solvents[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents are limited in publicly available literature. The following table summarizes the known values.

Solvent/SystemTemperatureConcentrationMethodSource
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (141.07 mM)Not Specified[2]
10% DMSO in 90% Corn OilNot Specified≥ 2.5 mg/mL (≥ 3.53 mM)Not Specified[2]
10% DMSO in 90% (20% SBE-β-CD in saline)Not Specified≥ 2.5 mg/mL (≥ 3.53 mM)Not Specified[2]

Note: The solubility in co-solvent systems is often determined for the purpose of in vivo studies and may not represent the thermodynamic solubility of the compound in a single solvent.

pH-Dependent Solubility

The influence of pH on the aqueous solubility of this compound has not been extensively reported. However, as a triterpene glycoside, its solubility is expected to be pH-dependent.[6] A systematic study to determine the pH-solubility profile is crucial for the development of oral and injectable formulations.

Stability Profile

The stability of this compound is paramount to ensure its quality, safety, and efficacy over its shelf life.

Solid-State Stability

This compound in its solid, powdered form exhibits good stability under recommended storage conditions.

Storage ConditionDurationStabilitySource
-20°C3 yearsStable[2]
4°C2 yearsStable[2]
Solution Stability

The stability of this compound in solution is dependent on the solvent and storage temperature.

SolventStorage ConditionDurationStabilitySource
Not Specified-80°C6 monthsStable[1]
Not Specified-20°C1 monthStable[1]
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, such studies should be conducted according to ICH guidelines, exposing the drug substance to stress conditions such as:

  • Acidic hydrolysis (e.g., 0.1 N HCl)

  • Basic hydrolysis (e.g., 0.1 N NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., 60°C)

  • Photostability (e.g., exposure to UV and visible light)

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

G cluster_0 Thermodynamic Solubility Workflow A 1. Add excess this compound to solvent in a vial B 2. Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation (24-48h) A->B C 3. Separate solid from liquid (centrifugation/filtration) B->C D 4. Quantify this compound in the supernatant/filtrate (e.g., HPLC-UV) C->D E 5. Determine solubility (mg/mL or mM) D->E

Thermodynamic Solubility Workflow

Protocol:

  • Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Aspirate an aliquot of the clear supernatant or filtrate, dilute appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the mean concentration from replicate experiments.

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.

G cluster_0 Kinetic Solubility Workflow A 1. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) B 2. Dispense stock solution into a microplate A->B C 3. Add aqueous buffer and mix B->C D 4. Incubate for a short period (e.g., 1-2 hours) C->D E 5. Measure precipitation (e.g., nephelometry, turbidimetry) or quantify dissolved compound after filtration (HPLC-UV) D->E

Kinetic Solubility Workflow

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Sample Preparation: Dispense the DMSO stock solution into a 96-well microplate.

  • Dilution: Add the desired aqueous buffer to each well and mix to achieve the final test concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Determine the solubility by either:

    • Nephelometry/Turbidimetry: Measure the light scattering or turbidity caused by precipitated compound.

    • Filtration and Quantification: Filter the samples and quantify the concentration of the dissolved this compound in the filtrate using HPLC-UV.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products. HPLC is the most common technique for this purpose.

G cluster_0 Forced Degradation and Stability-Indicating Method Workflow A 1. Develop a robust analytical method (e.g., HPLC-UV) for this compound B 2. Subject this compound to stress conditions (acid, base, oxidation, heat, light) A->B C 3. Analyze stressed samples using the developed analytical method B->C D 4. Evaluate method's ability to separate This compound from degradation products C->D E 5. Validate the stability-indicating method (specificity, linearity, accuracy, precision) D->E

Forced Degradation and Stability-Indicating Method Workflow

Protocol:

  • Method Development: Develop a robust HPLC method capable of separating this compound from its potential impurities and degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose solid this compound and a solution of this compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Method Validation: Validate the stability-indicating method according to ICH Q2(R1) guidelines, ensuring specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

Mechanism of Action and Biological Pathways

While signaling pathways are not directly related to the physicochemical properties of solubility and stability, it is important for the target audience to understand this compound's mechanism of action. This compound is a non-competitive inhibitor of the enzyme (1,3)-β-D-glucan synthase.[1][3] This enzyme is responsible for the synthesis of β-glucan, a critical polysaccharide component of the fungal cell wall.[3][7] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[7]

G cluster_0 This compound Mechanism of Action This compound This compound GlucanSynthase (1,3)-β-D-Glucan Synthase This compound->GlucanSynthase Inhibits GlucanSynthesis β-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes CellLysis Fungal Cell Lysis GlucanSynthase->CellLysis CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall Maintains CellWall->CellLysis Loss of Integrity Leads to

This compound's Inhibitory Action on the Fungal Cell Wall Synthesis Pathway

Conclusion and Recommendations

The available data on the solubility and stability of this compound provide a foundational understanding for its pharmaceutical development. However, significant data gaps exist, particularly regarding its quantitative solubility in a broader range of pharmaceutically relevant solvents and its pH-solubility profile. Furthermore, detailed results from forced degradation studies are needed to fully characterize its stability.

It is strongly recommended that comprehensive studies be undertaken to:

  • Determine the thermodynamic solubility of this compound in a variety of organic and aqueous solvents at different temperatures.

  • Establish a detailed pH-solubility profile to guide the formulation of pH-dependent dosage forms.

  • Conduct thorough forced degradation studies according to ICH guidelines to identify degradation products and pathways.

  • Develop and validate a robust, stability-indicating analytical method for the accurate quantification of this compound and its degradation products.

By systematically generating this critical data, researchers and drug development professionals can effectively advance the formulation and commercialization of this compound as a valuable antifungal therapeutic.

References

Methodological & Application

Application Notes and Protocols: Enfumafungin in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enfumafungin, a potent antifungal agent, in a murine model of systemic candidiasis. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's in vivo efficacy.

Introduction

This compound is a triterpene glycoside natural product that exhibits potent in vitro activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal therapy.[3][4] Murine models of systemic candidiasis are well-established and highly reproducible systems for evaluating the in vivo efficacy of antifungal compounds.[5][6] This document outlines the protocols for utilizing a murine model to assess the therapeutic potential of this compound against systemic Candida albicans infections.

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data available.

Table 1: In Vivo Efficacy of this compound against Candida albicans

ParameterValueAnimal ModelDosing RegimenSource
ED₉₀ (Effective Dose, 90%)90 mg/kgMice with disseminated candidiasisIntraperitoneal (i.p.), twice daily for 2 days[4]

Table 2: In Vitro Susceptibility of Candida albicans to this compound

ParameterValueConditionsSource
MIC (Minimum Inhibitory Concentration)< 0.5 µg/mL24-48 hours incubation[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of an this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound (pure substance)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the vehicle solution to the this compound powder to achieve the desired final concentration.

  • Vortex the tube vigorously until the this compound is completely dissolved, yielding a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • The final solution should be sterile. If the initial components are not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol details the establishment of a systemic Candida albicans infection in mice, a model widely used for the evaluation of antifungal drugs.[6]

Materials:

  • Candida albicans strain (e.g., SC5314 or ATCC 90028)[7]

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • Brain Heart Infusion (BHI) broth or YPD broth

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Female ICR or BALB/c mice (4-6 weeks old)[6]

  • Immunosuppressive agent (e.g., cyclophosphamide)

  • Hemacytometer

  • Sterile syringes and needles (27-30 gauge)

  • Tissue homogenizer

Procedure:

Part A: Inoculum Preparation

  • Subculture the C. albicans strain on an SDA or YPD agar plate and incubate at 37°C for 24-48 hours.[7]

  • Inoculate a single colony into 50 mL of BHI or YPD broth and grow overnight (18-24 hours) at 37°C with shaking (150 rpm).[7]

  • Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 minute).[8]

  • Wash the cell pellet twice with sterile saline or PBS.

  • Resuspend the cells in sterile saline or PBS and determine the cell concentration using a hemacytometer.

  • Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10⁵ cells/mL for a 10⁴ cells/mouse inoculum in 0.1 mL).[6]

Part B: Induction of Systemic Infection

  • (Optional) To induce immunosuppression, administer cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection three days prior to infection.[6] This step is often included to ensure a robust and reproducible infection.

  • Warm the mice gently (e.g., under a heat lamp) to dilate the lateral tail veins.

  • Inject 0.1 mL of the prepared C. albicans inoculum intravenously (i.v.) into the lateral tail vein of each mouse.[6]

Part C: this compound Treatment

  • Initiate this compound treatment approximately 24 hours after fungal inoculation to allow for the establishment of the infection.[7]

  • Administer the prepared this compound solution (from Protocol 1) via intraperitoneal injection. A typical dosing regimen for efficacy studies is twice daily for a specified duration (e.g., 2 days).[4]

  • A vehicle control group (receiving the solvent mixture without this compound) and an untreated control group should be included in the experimental design.

Part D: Assessment of Fungal Burden

  • At a predetermined time point post-infection (e.g., 48 hours after the last treatment dose), humanely euthanize the mice.

  • Aseptically remove the kidneys, as they are the primary target organs in this model.[8]

  • Weigh each kidney and homogenize it in a known volume of sterile saline or PBS.[7]

  • Prepare serial dilutions of the kidney homogenate (e.g., 1:10, 1:100, 1:1000).

  • Plate a known volume (e.g., 0.1 mL) of each dilution onto SDA or YPD plates.

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Calculate the fungal burden as CFU per gram of kidney tissue. The efficacy of this compound is determined by the reduction in kidney fungal burden compared to the control groups.

Visualizations

Enfumafungin_Mechanism_of_Action cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Glucan β-(1,3)-Glucan (Structural Component) Disruption Cell Wall Disruption & Fungal Cell Death Glucan->Disruption  Loss of Integrity GS β-(1,3)-Glucan Synthase (Enzyme Complex) GS->Glucan  Synthesis UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS  Polymerization This compound This compound This compound->Inhibition Inhibition->GS

Caption: Mechanism of action of this compound.

Experimental_Workflow_Murine_Candidiasis A Inoculum Preparation (C. albicans culture and suspension) C Intravenous Inoculation (Tail vein injection) A->C B Immunosuppression (optional) (e.g., Cyclophosphamide) B->C D This compound Treatment (Intraperitoneal injection) C->D E Euthanasia and Kidney Harvest D->E F Fungal Burden Quantification (CFU/g of kidney) E->F

Caption: Experimental workflow for testing this compound.

References

Application Notes and Protocols for the Extraction and Purification of Enfumafungin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Enfumafungin, a triterpene glycoside antifungal compound, from fermentation broth. The methodologies described are based on established procedures and are intended to guide researchers in developing efficient and scalable purification strategies.

Introduction

This compound is a potent antifungal agent that acts as a (1,3)-β-D-glucan synthase inhibitor, making it a valuable compound for the treatment of fungal infections.[1][2][3] It is a natural product produced by the fermentation of Hormonema species.[4][5][6] The successful isolation and purification of this compound are critical steps for its downstream applications, including structural elucidation, in vitro and in vivo studies, and the development of semi-synthetic derivatives. This document outlines two primary protocols for this compound isolation, detailing solvent extraction, crude isolation, and final crystallization steps.

Data Presentation

The following tables summarize the quantitative data associated with the different stages of this compound purification, providing a clear comparison of expected yields and purity levels.

Table 1: Purity and Yield at Various Purification Stages

Purification StagePurity Range (wt%)Yield Range (%)Notes
Crude Isolation (Method 1)30 - 70Not SpecifiedPost-precipitation with an antisolvent like heptane.[1]
Crude Isolation (Method 2)50 - 85Not SpecifiedInvolves concentration of the organic extract before precipitation.[1][2]
Final Crystallization90 - 9965 - 80Results in a significant reduction of analog impurities to less than 2 A% by HPLC analysis.[1][7]

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary experimental protocols for this compound extraction and purification.

Extraction_Purification_Workflow_1 cluster_extraction Solvent Extraction cluster_isolation Crude Isolation cluster_purification Crystallization fermentation_broth Fermentation Broth solvent_extraction Solvent Extraction (e.g., MEK, Ethyl Acetate with co-solvent) fermentation_broth->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation concentration Concentration of Supernatant centrifugation->concentration precipitation Precipitation with Heptane concentration->precipitation filtration Filtration precipitation->filtration dissolution Dissolution in Methanol filtration->dissolution crystallization_step Cooling & Crystallization dissolution->crystallization_step filtration_wash Filtration & Washing crystallization_step->filtration_wash drying Drying under Vacuum filtration_wash->drying pure_this compound pure_this compound drying->pure_this compound Pure this compound

Figure 1: Experimental Workflow for this compound Isolation - Method 1

Extraction_Purification_Workflow_2 cluster_extraction Solvent Extraction cluster_liquid_extraction Liquid-Liquid Extraction cluster_purification Precipitation & Crystallization fermentation_broth Fermentation Broth solvent_extraction Single Solvent Extraction (e.g., Acetone, Methanol) fermentation_broth->solvent_extraction concentration1 Concentration of Organic Liquid solvent_extraction->concentration1 solvent_extraction2 Solvent Extraction to Aqueous Layer (A1) concentration1->solvent_extraction2 ph_adjustment pH Adjustment of A1 (2-4) solvent_extraction2->ph_adjustment heptane_wash Heptane Wash ph_adjustment->heptane_wash solvent_extraction3 Extraction to Organic Layer (O2) heptane_wash->solvent_extraction3 concentration2 Concentration of Organic Layer (O2) solvent_extraction3->concentration2 precipitation Precipitation concentration2->precipitation crystallization_step Crystallization from Methanol precipitation->crystallization_step pure_this compound pure_this compound crystallization_step->pure_this compound Pure this compound

Figure 2: Experimental Workflow for this compound Isolation - Method 2

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from fermentation broth.

Protocol 1: Combination Solvent Extraction and Direct Precipitation

This protocol is based on an initial extraction with a combination of solvents, followed by crude isolation and crystallization.

1. Extraction of this compound from Fermentation Broth a. The extraction is performed using a main solvent with a co-solvent. The co-solvent constitutes 0 to 25% of the total solvent volume.[1]

  • Main Solvents: Methyl ethyl ketone (MEK), isobutanol, ethyl acetate, isopropyl acetate.
  • Co-solvents: Methanol, ethanol, isopropanol, acetone, acetonitrile. b. The pH of the extraction mixture should be maintained between 3 and 8.[1] c. The extraction temperature should be kept between 10°C and 40°C.[1] d. The ratio of solvent to whole broth should be in the range of 0.8 to 1.2.[1]

2. Crude Isolation a. Separate the spent cell solids from the solvent extract using centrifugation.[1] b. Concentrate the resulting organic extract (supernatant) using vacuum distillation to a product concentration of approximately 100 to 150 g/L.[1][8] c. Add heptane (5 to 85 volume percent) to the concentrated extract to act as an antisolvent and precipitate the product.[1] d. Filter the solid product, wash it with heptane, and dry under a vacuum. The expected purity of the solid at this stage is between 30 and 70 wt%.[1]

3. Crystallization a. Dissolve the crude solid in methanol at a concentration of 120 to 160 g/L at approximately 50°C.[1][7] b. Optionally, add seed crystals (0 to 1 wt%) to initiate crystallization.[7] c. Cool the solution to about 20°C over 2 to 4 hours and hold at this temperature for at least 1 hour.[7] d. To improve crystal size and purity, the slurry can be subjected to temperature cycling by heating back to 50°C and then cooling again. This can be repeated multiple times.[7] e. Filter the product crystals, wash with cold methanol, and dry under a vacuum. The final product should have a purity of 90 to 99 wt% with a yield of 65 to 80%.[7]

Protocol 2: Single Solvent Extraction and Multi-Step Liquid-Liquid Purification

This protocol utilizes a single solvent for the initial extraction, followed by a series of liquid-liquid extractions and pH adjustments before final precipitation and crystallization.

1. Initial Solvent Extraction a. Extract the whole fermentation broth with a single solvent.[1][2]

  • Solvents: Methanol, ethanol, isopropanol, acetone, or acetonitrile.
  • A typical example is using acetone with a water-to-solvent composition of approximately 45% water and 55% acetone by volume.[2]

2. Liquid-Liquid Extraction and Washing a. Concentrate the initial organic extract. b. Perform a solvent extraction on the concentrated liquid to move the this compound into an aqueous layer (A1).[1][8] c. Adjust the pH of the aqueous layer A1 to a range of 2 to 4 using an acid solution.[1][2][8] d. Wash the acidic aqueous layer with heptane (approximately 0.25 to 1 volume) at 15°C to 25°C for at least 30 minutes to remove impurities. Discard the heptane layer.[1][2][8] e. Extract the this compound from the purified aqueous layer into an organic solvent such as ethyl acetate, isopropyl acetate, or MEK (approximately 0.25 to 1 volume) at 15°C to 25°C. This creates an organic layer (O2) containing the product and a spent aqueous layer (A2) with polar impurities, which is discarded.[1][8]

3. Concentration and Precipitation a. Concentrate the organic layer O2 using vacuum distillation to a product concentration of about 40 g/L.[1][2] b. Add heptane (0 to 30 volume percent) to the concentrated organic layer to complete the precipitation of this compound.[1][2] c. Filter the product solids, wash with heptane, and dry under a vacuum. The solid purity at this stage is expected to be between 50 and 85 wt%.[1][2]

4. Crystallization a. Dissolve the solids from the precipitation step in methanol to a concentration of 70 to 100 g/L at approximately 55°C.[1][2][7] b. Seed the solution with 0 to 3 wt% of this compound crystals.[1][2] c. Cool the slurry to about 25°C over at least 1 hour.[1][2] d. Concentrate the slurry by vacuum to a final concentration of 140 to 160 g/L.[7] e. Further cool the slurry to a temperature between 4°C and 10°C and age for at least 12 hours.[7] f. Filter the product crystals, wash with methanol, and dry under a vacuum.[7] The final purity is expected to be high, with analog impurities reduced to less than 2 A% by HPLC.[1]

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Enfumafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Enfumafungin using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This compound is a potent antifungal agent, and accurate quantification is crucial for research, development, and clinical applications.[1][2] These guidelines are designed to assist in method development, validation, and routine analysis of this compound in various matrices.

Introduction to this compound and its Analysis

This compound is a triterpene glycoside isolated from the fungus Hormonema carpetanum.[3][4] It exhibits strong antifungal activity by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[4] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.[3] Accurate and sensitive analytical methods are essential for pharmacokinetic studies, formulation development, and quality control of this compound. HPLC coupled with MS (LC-MS) is a powerful technique for the selective and sensitive quantification of this compound.[3][5]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol is designed for the extraction of this compound from fungal mycelium grown on a solid medium.

Materials:

  • Fungal culture of Hormonema carpetanum

  • Acetone

  • Ultrasonic bath

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Harvest the fungal mycelium from the solid rice medium after the desired incubation period (e.g., 14 days at 23°C).[3]

  • Submerge the mycelium in acetone.

  • Place the sample in an ultrasonic bath for 2 hours to facilitate the extraction of this compound.[3]

  • Separate the organic phase from the fungal biomass by vacuum filtration through filter paper.[3]

  • Concentrate the extract by evaporating the acetone under vacuum using a rotary evaporator.[3]

  • The resulting dried extract can be reconstituted in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) for HPLC-MS analysis.

HPLC-MS Method for the Analysis of this compound

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Agilent Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 100% B over 20 minutes, then 100% B for 8 minutes[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 40°C
Injection Volume 10 µL
UV Detection 200 ± 10 nm[3]
Expected Retention Time Approximately 16.2 minutes[3]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantitative analysis)
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Drying Gas Temperature 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC-MS analysis of this compound. Please note that the specific mass-to-charge ratios for precursor and product ions for MRM analysis would need to be optimized experimentally.

ParameterValueReference
Retention Time 16.2 min[3]
UV Detection Wavelength 200 ± 10 nm[3]
Ionization Mode API-ES[3]

Table 1: HPLC and MS Parameters for this compound Analysis.

For a quantitative bioanalytical method, a triple quadrupole mass spectrometer operating in MRM mode is recommended. The precursor ion would likely be the [M+H]⁺ or [M+Na]⁺ adduct of this compound. Product ions would be determined by fragmentation of the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Table 2: Hypothetical MRM Transitions for Quantitative Analysis of this compound. Note: These values need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Fungal Culture Fungal Culture Extraction with Acetone Extraction with Acetone Fungal Culture->Extraction with Acetone Concentration Concentration Extraction with Acetone->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Method Components

This diagram shows the relationship between the different components of the analytical method.

G This compound This compound HPLC HPLC This compound->HPLC Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry C18 Column C18 Column HPLC->C18 Column Gradient Elution Gradient Elution HPLC->Gradient Elution ESI Source ESI Source Mass Spectrometry->ESI Source Mass Analyzer Mass Analyzer Mass Spectrometry->Mass Analyzer Data Data Mass Spectrometry->Data

Caption: Components of the LC-MS Method.

Hypothetical Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS. The fragmentation would likely involve the loss of the glucose moiety and subsequent cleavages of the triterpene core.

G M_H [this compound + H]+ Loss_Glucose Loss of Glucose (-162 Da) M_H->Loss_Glucose Fragment_1 [M+H - Glucose]+ Loss_Glucose->Fragment_1 Further_Fragmentation Further Fragmentation of Triterpene Core Fragment_1->Further_Fragmentation Fragment_2 Product Ions Further_Fragmentation->Fragment_2

Caption: Hypothetical Fragmentation of this compound.

References

Application Notes and Protocols for Enzymatic Deglycosylation of Enfumafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin is a triterpene glycoside natural product that exhibits potent antifungal activity by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis[1][2][3]. The glycosyl moiety of this compound is crucial for its potent biological activity. However, for the development of semi-synthetic analogs with improved pharmacokinetic properties, such as oral bioavailability, and for comprehensive structure-activity relationship (SAR) studies, the selective removal of this sugar residue is a critical step[4][5]. Enzymatic deglycosylation offers a mild and highly specific alternative to chemical hydrolysis, which can often lead to unwanted side reactions and degradation of the aglycone core[6].

These application notes provide detailed protocols for the enzymatic deglycosylation of this compound and its analogs, enabling the generation of the aglycone for further derivatization and biological evaluation.

Signaling Pathway of this compound Action

This compound targets the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-glucan polymers, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Enfumafungin_Pathway This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) This compound->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Enzymatic Deglycosylation

The general workflow for the enzymatic deglycosylation of this compound involves enzyme selection, the enzymatic reaction itself, and subsequent purification and analysis of the aglycone product.

Deglycosylation_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Purification & Analysis This compound This compound Substrate Incubation Incubation in Buffer (Controlled pH and Temperature) This compound->Incubation Enzyme_Selection Enzyme Selection (e.g., β-d-glucosidase) Enzyme_Selection->Incubation Purification Purification of Aglycone (e.g., HPLC, Chromatography) Incubation->Purification Analysis Structural & Activity Analysis (NMR, MS, MIC testing) Purification->Analysis

Caption: General experimental workflow.

Data Presentation: Structure-Activity Relationship of this compound and its Derivatives

The removal or modification of the glycosyl moiety and other functional groups on the this compound scaffold has a significant impact on its antifungal activity. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various fungal pathogens.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Candida species<0.5[1]
Aspergillus species<0.5[1]
Cryptococcus speciesInactive[1]

Table 2: In Vitro Activity of this compound Derivatives

CompoundFungal SpeciesMIC Range (µg/mL)Key Structural FeatureReference
This compound Candida spp., Aspergillus spp.<0.5Glycosylated triterpene[1]
This compound Aglycone Not specifiedReduced activityDeglycosylatedImplied from SAR studies
MK-3118 (Ibrexafungerp) Candida spp.≤1Semi-synthetic, orally bioavailable[3]
MK-3118 (Ibrexafungerp) Aspergillus spp.≤0.015Semi-synthetic, orally bioavailable[3]
This compound B & C Not specifiedSignificantly lower than this compoundNatural analogs with modified side chains[2]

Experimental Protocols

Protocol 1: Enzymatic Deglycosylation of Intact this compound using Recombinant β-d-Glucosidase

This protocol is based on the findings that a recombinant β-d-glucosidase was uniquely capable of cleaving the glycosidic bond of the intact this compound molecule[6].

Materials:

  • This compound

  • Recombinant β-d-glucosidase

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Reaction vials

  • Incubator/shaker

  • HPLC system for reaction monitoring and purification

  • Mass spectrometer and NMR for product characterization

Procedure:

  • Substrate Preparation: Dissolve this compound in a minimal amount of methanol and then dilute with sodium acetate buffer (50 mM, pH 5.0) to a final concentration of 1-5 mg/mL. Ensure the final concentration of methanol is low enough not to inhibit the enzyme.

  • Enzyme Addition: Add recombinant β-d-glucosidase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 mg of enzyme per 10 mg of substrate is recommended.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and analyzing them by HPLC. Look for the disappearance of the this compound peak and the appearance of a new, more nonpolar peak corresponding to the aglycone.

  • Reaction Quenching and Extraction: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the aglycone into the organic phase. Separate the layers and collect the organic phase. Repeat the extraction twice.

  • Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Purify the resulting crude aglycone using an appropriate chromatographic method, such as silica gel chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the this compound aglycone using mass spectrometry and NMR spectroscopy.

Protocol 2: Enzymatic Deglycosylation of Chemically Modified this compound Analogues using β-Glucuronidase

For this compound analogues where the ester moieties have been chemically removed, a broader range of enzymes, including β-glucuronidase, have shown activity[6].

Materials:

  • Chemically modified this compound analogue

  • β-Glucuronidase (from a source such as Aspergillus oryzae)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Reaction vials

  • Incubator/shaker

  • HPLC system

  • Mass spectrometer and NMR

Procedure:

  • Substrate Preparation: Dissolve the this compound analogue in a minimal amount of methanol and dilute with sodium acetate buffer (50 mM, pH 4.5) to a final concentration of 1-5 mg/mL.

  • Enzyme Addition: Add β-glucuronidase to the substrate solution (e.g., 0.1-1 mg of enzyme per 10 mg of substrate).

  • Incubation: Incubate the reaction mixture at 40-50°C with gentle agitation for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress via HPLC as described in Protocol 1.

  • Reaction Quenching and Extraction: Quench the reaction and extract the aglycone using ethyl acetate as described in Protocol 1.

  • Purification: Purify the crude aglycone using suitable chromatographic techniques.

  • Characterization: Confirm the structure and purity of the deglycosylated product by mass spectrometry and NMR.

Conclusion

The enzymatic deglycosylation of this compound is a pivotal step in the generation of novel semi-synthetic antifungal agents. The protocols provided herein offer a starting point for researchers to produce the this compound aglycone for further chemical modification and SAR studies. The choice of enzyme is critical and depends on the specific structure of the this compound derivative being investigated. These methods, coupled with robust analytical and biological characterization, will aid in the development of the next generation of glucan synthase inhibitors.

References

Application Notes and Protocols for the Chemical Synthesis of Novel Enfumafungin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and biological evaluation of novel derivatives of Enfumafungin, a potent antifungal agent that inhibits β-(1,3)-D-glucan synthase.

Introduction

This compound is a triterpenoid glycoside natural product that demonstrates significant antifungal activity by inhibiting the fungal-specific enzyme β-(1,3)-D-glucan synthase, a critical component in the biosynthesis of the fungal cell wall.[1][2] This mode of action makes it an attractive starting point for the development of new antifungal drugs. However, the natural product itself possesses suboptimal pharmacokinetic properties for clinical use, particularly poor oral bioavailability. To address these limitations, medicinal chemistry efforts have focused on the semi-synthesis of novel this compound derivatives. A notable success in this area is the development of Ibrexafungerp (formerly SCY-078 or MK-3118), an orally bioavailable derivative currently in clinical use.[1][3]

Key modifications to the this compound scaffold have centered on the C-3 position, where the glycosyl moiety can be replaced with various amino-ether side chains. One successful strategy involves tethering the alkyl groups of the aminoether side chain into an azacyclic system, which has been shown to prevent oxidative N-demethylation and improve the pharmacokinetic profile.[1] This document outlines the synthetic strategies, experimental protocols, and biological evaluation methods for creating and testing such novel this compound derivatives.

Signaling Pathway: Fungal Cell Wall Biosynthesis

The primary target of this compound and its derivatives is β-(1,3)-D-glucan synthase, an enzyme complex located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-(1,3)-D-glucan, which are then extruded into the periplasmic space and incorporated into the fungal cell wall, providing structural integrity. By inhibiting this enzyme, this compound derivatives disrupt cell wall synthesis, leading to osmotic instability and fungal cell death.

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Glycolysis & UTP GS β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->GS Substrate Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Polymerization CellWall Fungal Cell Wall (Structural Integrity) Glucan->CellWall Cross-linking This compound This compound Derivatives This compound->GS Inhibition

Caption: Inhibition of β-(1,3)-D-Glucan Synthase by this compound Derivatives.

Experimental Workflow for Novel Derivative Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization. This process is designed to efficiently identify compounds with improved antifungal activity and drug-like properties.

Experimental_Workflow start Start: this compound Natural Product synthesis Semi-synthesis of Novel Derivatives start->synthesis purification Purification (HPLC, Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening Primary Antifungal Screening (MIC determination) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Design in_vivo In Vivo Efficacy and Pharmacokinetic Studies sar->in_vivo Promising Candidates lead_opt->synthesis end Candidate Drug in_vivo->end

Caption: Workflow for Discovery of Novel this compound Antifungal Agents.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of this compound and its key derivatives against a panel of clinically relevant fungal pathogens. Data is compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Activity of this compound and Derivatives against Candida Species

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. krusei MIC (µg/mL)
This compound≤0.5≤0.5≤0.5≤0.5
Ibrexafungerp (SCY-078)0.06 - 0.50.12 - 10.12 - 10.06 - 0.5
Caspofungin (Comparator)0.03 - 0.250.06 - 0.50.12 - 20.12 - 1

Table 2: In Vitro Activity of this compound and Derivatives against Aspergillus Species

CompoundA. fumigatus MIC (µg/mL)A. flavus MIC (µg/mL)A. niger MIC (µg/mL)A. terreus MIC (µg/mL)
This compound≤0.5≤0.5≤0.5≤0.5
Ibrexafungerp (SCY-078)≤0.015 - 0.06≤0.015 - 0.06≤0.015 - 0.06≤0.015 - 0.06
Caspofungin (Comparator)0.03 - 0.250.06 - 0.50.06 - 0.50.12 - 1

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Protocol 1: General Procedure for the Semi-Synthesis of a C-3 Amino-Ether this compound Derivative

This protocol describes a representative two-step process for the synthesis of a novel this compound derivative, involving the preparation of the this compound core and its subsequent etherification.

Step 1: Preparation of the this compound Aglycone Core

  • Deglycosylation: Dissolve this compound (1.0 eq) in a mixture of methanol and 1N hydrochloric acid (10:1 v/v).

  • Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aglycone.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound aglycone.

Step 2: Etherification of the C-3 Hydroxyl Group

  • Preparation of the Amino-alcohol Sulfamidate: In a separate flask, react the desired amino-alcohol (e.g., a cyclic amino-alcohol for improved PK properties) with thionyl chloride in an appropriate solvent like dichloromethane at 0°C.

  • Following the formation of the corresponding sulfite, perform an oxidation using a ruthenium catalyst (e.g., RuCl₃) and an oxidant (e.g., NaIO₄) to yield the cyclic sulfamidate.

  • Ether Bond Formation: Dissolve the this compound aglycone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, for example, sodium hydride (1.2 eq), portion-wise at 0°C and stir for 30 minutes to generate the alkoxide.

  • Add the prepared amino-alcohol sulfamidate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude derivative using preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.

  • Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

  • Preparation of Inoculum:

    • Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate for 24 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of the synthesized this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 16 to 0.03 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • The growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Conclusion

The semi-synthesis of novel this compound derivatives represents a promising strategy for the development of new, orally bioavailable antifungal agents. By modifying the C-3 side chain of the this compound core, it is possible to significantly improve the pharmacokinetic properties of the parent molecule while retaining or enhancing its potent inhibitory activity against β-(1,3)-D-glucan synthase. The protocols and data presented herein provide a framework for the synthesis, evaluation, and optimization of this important class of antifungal compounds.

References

Troubleshooting & Optimization

Overcoming low aqueous solubility of Enfumafungin in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the low aqueous solubility of Enfumafungin in experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at a concentration of 100 mg/mL (141.07 mM), though this may require ultrasonication to fully dissolve.[1][2][3] It is crucial to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can negatively impact solubility.[1]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you encounter issues with dissolving this compound in DMSO, you can try the following:

  • Ultrasonication: Use an ultrasonic bath to aid dissolution.[1][2][3]

  • Heating: Gently warming the solution can help. For in vivo studies, heating to 37°C has been suggested.[4]

  • Vortexing: Vigorous vortexing can also facilitate dissolution.[3]

  • Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed water can hinder solubility.[1]

Q3: I need to prepare an aqueous working solution from my DMSO stock. How can I avoid precipitation?

A3: Direct dilution of a concentrated DMSO stock solution into an aqueous buffer is likely to cause precipitation. To avoid this, co-solvents and specific formulation strategies are necessary. Here are some established protocols for preparing working solutions for in vivo experiments, which can be adapted for in vitro assays with appropriate controls:

  • Protocol 1 (PEG300/Tween-80): Sequentially add the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of at least 2.5 mg/mL.[1][2]

  • Protocol 2 (SBE-β-CD): Prepare a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline). This also achieves a solubility of at least 2.5 mg/mL.[1][2]

  • Protocol 3 (Corn Oil): A simple formulation involves 10% DMSO in 90% Corn Oil, reaching a solubility of at least 2.5 mg/mL.[1][2]

It is critical to add each solvent one by one and ensure the solution is clear before adding the next component.[3]

Q4: Can I store my this compound stock solution?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to keep them at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]

Q5: Are there other formulation strategies to improve this compound's aqueous solubility?

A5: Beyond the use of co-solvents, several other formulation strategies can be employed for poorly soluble drugs like this compound. These include:

  • Lipid-based formulations: Incorporating the compound into oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS).[5][6]

  • Solid dispersions: Dispersing this compound within a polymer matrix.[5][6]

  • Nanoparticle formulations: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.[5][7]

  • Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[6][8]

Quantitative Data: this compound Solubility

Solvent/SystemConcentrationNotes
DMSO100 mg/mL (141.07 mM)Requires ultrasonication.[1][2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.53 mM)Clear solution.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.53 mM)Clear solution.[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.53 mM)Clear solution.[1][2]
ChloroformSlightly soluble
MethanolSlightly soluble[9]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO:

  • Weigh out the required mass of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 7.09 mg.

  • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 7.09 mg).

  • Vortex the solution vigorously.

  • Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle heating may be applied if necessary.

  • Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.[1]

Preparation of a 2.5 mg/mL this compound Working Solution (PEG300/Tween-80 Formulation):

  • Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until a clear solution is obtained.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Visualizations

Enfumafungin_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) This compound This compound (Powder) Dissolve Dissolve with Ultrasonication/Heating This compound->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock Concentrated Stock (e.g., 100 mg/mL) Dissolve->Stock Stock_ref DMSO Stock Mix1 Mix until Clear Stock_ref->Mix1 1. Add CoSolvent Co-solvent Mix (e.g., PEG300, Tween-80) CoSolvent->Mix1 2. Add & Mix Aqueous Aqueous Buffer (e.g., Saline) Mix2 Final Dilution Aqueous->Mix2 3. Add & Mix Working Final Working Solution (Clear & Soluble) Mix1->Mix2 Mix2->Working

Caption: Workflow for preparing this compound stock and working solutions.

Enfumafungin_Mechanism_of_Action This compound This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan (Cell Wall Component) GlucanSynthase->BetaGlucan Synthesizes CellWall Fungal Cell Wall Synthesis GlucanSynthase->CellWall UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate BetaGlucan->CellWall Incorporated into CellLysis Cell Wall Instability & Fungal Cell Death CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of this compound on fungal cell wall synthesis.

References

Challenges in the purification of Enfumafungin due to epimers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Enfumafungin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this potent antifungal agent, with a particular focus on the issues arising from its epimeric nature.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Low overall yield after purification Inefficient initial extraction from fermentation broth.Ensure the solvent-to-broth ratio is optimized. A typical ratio is between 0.8 and 1.2.[1] Use a suitable solvent system such as acetone with a water content of around 45%.[1]
Loss of product during solvent partitioning and concentration steps.Minimize the number of extraction and concentration steps. Use vacuum concentration at a controlled temperature to avoid degradation.
Suboptimal crystallization conditions leading to product loss in the mother liquor.Carefully control the cooling rate during crystallization. Seeding the solution with a small amount of pure this compound crystals can improve crystallization efficiency.[1]
Broad or overlapping peaks in HPLC analysis Presence of two interconverting epimers.This is an inherent characteristic of this compound due to its hemiacetal structure.[2] The two peaks represent the epimers. For quantitative analysis, integrate both peaks.
Poor column performance or inappropriate HPLC method.Use a high-resolution column and optimize the mobile phase composition and gradient. A C18 column is commonly used for analysis.
Inconsistent purity results between batches Variability in the fermentation process.Standardize fermentation conditions, including media composition, temperature, and aeration.
Inconsistent performance of purification steps.Strictly adhere to the established purification protocol. Monitor pH, temperature, and solvent compositions at each step.
Degradation of this compound during processing or storage.Process samples promptly and store this compound at low temperatures (e.g., -20°C or below) to minimize degradation and epimerization.
Difficulty in achieving high purity (>98%) Co-elution of structurally similar impurities.Employ orthogonal purification techniques. For example, follow up reverse-phase chromatography with a normal-phase or ion-exchange step.
Inefficient removal of process-related impurities.Optimize the washing steps during extraction and crystallization. Washing the crude product with a non-polar solvent like heptane can remove non-polar impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why do I observe two closely eluting peaks for this compound on my HPLC chromatogram?

A1: this compound possesses a hemiacetal moiety in its structure, which results in the existence of two epimers that can interconvert in solution.[2] These two epimers are diastereomers and will therefore have slightly different physical properties, leading to their separation on a chromatographic column. Under standard HPLC conditions, you will typically observe two overlapping peaks representing these two epimeric forms.

Q2: How can I quantify the total amount of this compound if I have two peaks?

A2: For accurate quantification of total this compound, you should sum the areas of both epimer peaks in your HPLC chromatogram. Ensure that your integration method correctly captures the area of both peaks.

Q3: Is it possible to isolate a single epimer of this compound?

A3: While it may be possible to enrich one epimer over the other using chiral chromatography techniques, the interconversion of the epimers in solution makes it challenging to isolate and maintain a single, stable epimer. The equilibrium between the two forms will likely be re-established over time.

Q4: What is the impact of pH on the stability and epimerization of this compound?

A4: The stability of the hemiacetal group is pH-dependent. Both acidic and basic conditions can potentially accelerate the rate of epimerization. During purification, it is crucial to control the pH at each step to maintain the integrity of the molecule and minimize unwanted side reactions. A patent on this compound purification describes adjusting the pH to a range of 2.5 to 3.5 during one of the extraction steps.[1]

Q5: What are the recommended storage conditions for purified this compound?

A5: To ensure the long-term stability of this compound and minimize degradation and epimerization, it should be stored as a solid in a tightly sealed container at low temperatures, preferably at -20°C or below.

Quantitative Data Presentation

The following tables summarize quantitative data from a patented this compound purification process.[1]

Table 1: Purity and Yield at Different Stages of Purification (Embodiment 1)

Purification Stage Description Purity (wt %) Yield (%)
Crude Isolation Solids obtained after extraction and precipitation with heptane.30 - 70Not specified
Crystallization Final product after crystallization from methanol.Not specifiedNot specified

Table 2: Purity and Yield at Different Stages of Purification (Embodiment 2)

Purification Stage Description Purity (wt %) Yield (%)
Second Crude Isolation Solids obtained after a series of extractions and precipitation.50 - 85Not specified
Crystallization Final product after crystallization from methanol.90 - 9965 - 80

Experimental Protocols

Protocol 1: General Purification of this compound from Fermentation Broth

This protocol is a generalized procedure based on patented methods.[1]

  • Extraction:

    • Adjust the pH of the whole fermentation broth to a range of 3 to 8.

    • Extract the broth with a suitable solvent mixture (e.g., acetone:water, ~55:45 v/v) at a solvent-to-broth ratio of approximately 1:1.

    • Perform the extraction at a temperature between 10°C and 40°C.

    • Separate the organic extract from the cell mass by centrifugation.

  • Concentration and Solvent Exchange:

    • Concentrate the organic extract under vacuum.

    • Perform a solvent exchange into an aqueous solution by adding water and continuing the vacuum concentration to remove the organic solvent.

  • pH Adjustment and Extraction:

    • Adjust the pH of the aqueous solution to between 2.5 and 3.5 with a suitable acid.

    • Extract the acidic aqueous solution with a water-immiscible organic solvent such as isopropyl acetate.

  • Precipitation and Crude Isolation:

    • Concentrate the organic extract containing this compound.

    • Add an anti-solvent like heptane to precipitate the crude this compound.

    • Filter and wash the solid product with heptane.

    • Dry the crude product under vacuum.

  • Crystallization:

    • Dissolve the crude this compound in methanol at an elevated temperature (e.g., 55°C).

    • Cool the solution slowly to induce crystallization. Seeding is optional but recommended.

    • Further cool the slurry to a lower temperature (e.g., 4-10°C) and age for several hours.

    • Filter the crystals, wash with cold methanol, and dry under vacuum to obtain pure this compound.

Protocol 2: HPLC Analysis of this compound

This is a general method for the analysis of this compound purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Expected Result: this compound will typically elute as two closely spaced or partially resolved peaks corresponding to the two epimers.

Mandatory Visualization

Enfumafungin_Purification_Workflow This compound Purification Workflow Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Acetone/Water) Fermentation_Broth->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Spent_Cell_Mass Spent Cell Mass Centrifugation->Spent_Cell_Mass Organic_Extract Organic Extract Centrifugation->Organic_Extract Concentration Vacuum Concentration & Solvent Exchange Organic_Extract->Concentration Aqueous_Solution Aqueous Solution Concentration->Aqueous_Solution pH_Adjustment pH Adjustment (pH 2.5-3.5) Aqueous_Solution->pH_Adjustment Solvent_Partitioning Solvent Partitioning (e.g., Isopropyl Acetate) pH_Adjustment->Solvent_Partitioning Aqueous_Waste Aqueous Waste Solvent_Partitioning->Aqueous_Waste Enfumafungin_Rich_Organic_Phase This compound-Rich Organic Phase Solvent_Partitioning->Enfumafungin_Rich_Organic_Phase Concentration_Precipitation Concentration & Precipitation (Heptane) Enfumafungin_Rich_Organic_Phase->Concentration_Precipitation Crude_Product Crude this compound Concentration_Precipitation->Crude_Product Crystallization Crystallization (Methanol) Crude_Product->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: A flowchart illustrating the major steps in the purification of this compound.

Enfumafungin_Epimerization This compound Epimerization Challenge cluster_purification Purification Process cluster_analysis HPLC Analysis Epimer_Mixture This compound (Mixture of Epimers) HPLC_Column HPLC Column Epimer_Mixture->HPLC_Column Epimer_A Epimer A Epimer_B Epimer B Two_Peaks Observation: Two Overlapping Peaks HPLC_Column->Two_Peaks Epimer_A->Epimer_B Interconversion in solution

Caption: The challenge of this compound epimerization during purification and analysis.

References

Technical Support Center: Enhancing Enfumafungin Production from Hormonema carpetanum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Enfumafungin from Hormonema carpetanum fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to guide your experimental design and optimization efforts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Hormonema carpetanum fermentation for this compound production.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No this compound Yield Inappropriate medium composition.Ensure all media components are of high quality and concentrations are accurate. Start with a proven production medium (see Tables 1 and 2). Systematically test different carbon and nitrogen sources to find the optimal combination for your strain.
Sub-optimal pH of the medium.The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake. While the optimal pH for H. carpetanum is not definitively published, a starting pH of around 6.2 has been mentioned in patents.[1] It is recommended to monitor and control the pH throughout the fermentation process, testing a range from 5.5 to 7.5 to identify the optimal value for this compound production.
Incorrect fermentation temperature.Temperature affects both fungal growth and secondary metabolite production. A temperature of 25°C has been used for seed cultures.[1] For the production phase, it is advisable to test a range of temperatures (e.g., 20°C to 30°C) to determine the optimum for this compound biosynthesis.
Insufficient aeration or agitation.Oxygen is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites. Low aeration can limit growth and product formation. Conversely, excessive agitation can cause shear stress, damaging the mycelia. Start with moderate agitation (e.g., 220 rpm for shake flasks) and systematically evaluate the impact of varying agitation and aeration rates in a bioreactor.[2]
Contamination with other microorganisms.Bacterial or other fungal contamination can compete for nutrients and produce inhibitory compounds, drastically reducing this compound yield. Implement strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Regularly check cultures for signs of contamination.
Slow or No Fungal Growth Poor inoculum quality.Use a fresh, actively growing seed culture for inoculation. Ensure the seed medium (see Table 3) supports robust growth.
Nutrient limitation in the medium.Verify that the medium contains all essential macro- and micronutrients. Consider that high cell densities in fed-batch cultures will require nutrient supplementation.
Presence of inhibitory substances.Raw materials used in media preparation may contain inhibitory compounds. Use high-purity ingredients.
Foaming in the Bioreactor High protein content in the medium (e.g., yeast extract, peptone).Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. Excessive antifoam can sometimes interfere with downstream processing.
Inconsistent Batch-to-Batch Yield Variability in raw materials.Source key media components from reliable suppliers and test new batches for performance.
Inconsistent inoculum preparation.Standardize the inoculum preparation process, including age and cell density.
Fluctuations in fermentation parameters.Ensure tight control and monitoring of pH, temperature, dissolved oxygen, and nutrient feeding.

Data Presentation

The following tables summarize key quantitative data for Hormonema carpetanum fermentation media.

Table 1: Liquid Production Medium for this compound

ComponentConcentration (g/L)Reference
Glucose50[3]
Tryptophan1[3]
Yeast Extract10[3]
N-Z Amine A33[3]

Table 2: Alternative Liquid Production Medium (Medium F)

ComponentConcentration (g/L)Reference
Soluble Starch20[1]
Glucose10[1]
Pharmamedia15[1]
(NH₄)₂SO₄2[1]
KH₂PO₄3[1]
CaCO₃3[1]
Trace Element Mix¹10 mL/L[1]
Initial pH6.2 (adjusted with NaOH)[1]

¹Trace Element Mix composition not specified in the reference.

Table 3: Seed Medium for Hormonema sp. (KF SEED MEDIUM)

ComponentConcentration (g/L)Reference
Corn Steep Liquor5[1]
Tomato Paste40[1]
Oat Flour10[1]
Glucose10[1]
Trace Element Mix²10 mL/L[1]

²Trace Element Mix composition not specified in the reference.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Protocol 1: Preparation of Production Medium
  • Weigh the required amounts of each component as listed in Table 1 or Table 2.

  • Dissolve the components in distilled or deionized water, making up to approximately 90% of the final volume.

  • If using Medium F, adjust the pH to 6.2 with NaOH.[1]

  • Bring the medium to the final volume.

  • Sterilize the medium by autoclaving at 121°C for the appropriate time based on the volume.

  • Allow the medium to cool to the desired fermentation temperature before inoculation.

Protocol 2: Fermentation of Hormonema carpetanum
  • Inoculum Preparation:

    • Inoculate a sterile seed medium (Table 3) with a stock culture of Hormonema carpetanum ATCC 74360.

    • Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 3 days.[1]

  • Production Fermentation:

    • Inoculate the sterile production medium with the seed culture (a typical inoculum volume is 2-5% v/v).

    • Incubate the production culture under the desired conditions of temperature, pH, and agitation.

    • For fed-batch fermentation, develop a feeding strategy to supply limiting nutrients (e.g., glucose) to maintain cell growth and productivity.

    • Monitor the fermentation by taking periodic sterile samples to measure cell growth, substrate consumption, and this compound production.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • At the end of the fermentation, harvest the whole broth.

    • Perform a solvent extraction to separate this compound from the fermentation broth. A common method involves using a mixture of an organic solvent (e.g., methyl ethyl ketone) and water.

    • Separate the organic phase containing this compound.

    • Concentrate the organic extract under vacuum.

  • Quantification by HPLC-UV:

    • While a specific validated HPLC-UV method for this compound quantification is not detailed in the provided search results, a general approach can be followed and optimized:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like formic acid or acetic acid) is a common starting point for separating triterpenoid glycosides.

      • Detection: UV detector set at a wavelength where this compound has significant absorbance (this would need to be determined by running a UV scan of a purified standard).

      • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

    • Under some HPLC conditions, this compound may appear as two overlapping peaks due to its two interconverting epimeric forms.[3][4][5]

Visualizations

Diagram 1: Proposed Biosynthetic Pathway of this compound

Enfumafungin_Biosynthesis Squalene Squalene EfuA_TC EfuA (Terpene Cyclase Domain) Squalene->EfuA_TC Intermediate_Triterpene Intermediate Triterpene EfuA_TC->Intermediate_Triterpene P450s P450 Monooxygenases (efuB, efuG, efuH) Intermediate_Triterpene->P450s Oxidized_Intermediate1 Oxidized Intermediate 1 P450s->Oxidized_Intermediate1 Dehydrogenase Dehydrogenase Oxidized_Intermediate1->Dehydrogenase Oxidized_Intermediate2 Oxidized Intermediate 2 Dehydrogenase->Oxidized_Intermediate2 Desaturase Desaturase (efuI) Oxidized_Intermediate2->Desaturase Modified_Intermediate Modified Intermediate Desaturase->Modified_Intermediate EfuA_GT EfuA (Glycosyltransferase Domain) Modified_Intermediate->EfuA_GT Glycosylated_Intermediate Glycosylated Intermediate EfuA_GT->Glycosylated_Intermediate Acetyltransferase Acetyltransferase Glycosylated_Intermediate->Acetyltransferase This compound This compound Acetyltransferase->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Diagram 2: Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow cluster_0 Strain and Media Preparation cluster_1 Fermentation cluster_2 Analysis and Optimization Strain H. carpetanum Culture Media Prepare Seed and Production Media Strain->Media Inoculation Inoculate Production Medium Media->Inoculation Fermentation Incubate under Controlled Conditions (pH, Temp, Agitation, Aeration) Inoculation->Fermentation Sampling Periodic Sterile Sampling Fermentation->Sampling Extraction Extract this compound Sampling->Extraction Quantification Quantify Yield (HPLC) Extraction->Quantification Data_Analysis Analyze Data and Identify Key Parameters Quantification->Data_Analysis Optimization Optimize Fermentation Parameters Data_Analysis->Optimization Optimization->Media Iterate

Caption: Iterative workflow for this compound yield improvement.

Diagram 3: Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_Biological Biological Factors cluster_Chemical Chemical Environment cluster_Physical Physical Parameters LowYield {Low this compound Yield} StrainHealth Strain Viability/ Contamination LowYield->StrainHealth Inoculum Inoculum Quality LowYield->Inoculum Medium Medium Composition LowYield->Medium pH pH LowYield->pH NutrientLimitation Nutrient Limitation LowYield->NutrientLimitation Temperature Temperature LowYield->Temperature Aeration Aeration LowYield->Aeration Agitation Agitation LowYield->Agitation

Caption: Key factors influencing low this compound yield.

References

Troubleshooting Enfumafungin instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Enfumafungin. Below you will find frequently asked questions and troubleshooting guides to address common stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound in its powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to store the powder in a tightly sealed container to protect it from moisture.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), exhibit different stability profiles at various temperatures. For long-term storage, it is recommended to store aliquots at -80°C, which maintains stability for up to 6 months.[1][2] For shorter periods, storage at -20°C is viable for up to 1 month.[1][2] It is highly advisable to avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is highly soluble in DMSO (up to 100 mg/mL with the aid of ultrasonication).[1] It is slightly soluble in chloroform and methanol. When preparing solutions, it is recommended to use freshly opened, anhydrous DMSO, as the presence of water can impact solubility and stability.[2]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is a general best practice for all pharmaceutical compounds to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or in the dark.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Q5: I observed precipitation in my this compound stock solution after thawing or during storage. What should I do?

A5: Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations.

  • Initial Steps: Gently warm the solution to 37°C and sonicate to attempt redissolving the precipitate.[2]

  • Solvent Considerations: Ensure that the DMSO used is of high purity and anhydrous. The presence of water can significantly decrease the solubility of this compound.

  • For in vivo studies: If preparing aqueous dilutions from a DMSO stock, it is critical to add the co-solvents sequentially and ensure complete dissolution at each step to prevent precipitation.[2] If precipitation persists, consider preparing a fresh stock solution.

Q6: My this compound solution has changed color. Is it still viable?

A6: A color change can be an indicator of chemical degradation. Triterpenoids can be susceptible to oxidation, which may lead to the formation of colored byproducts. It is recommended to discard the solution and prepare a fresh stock. To mitigate this issue in the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if possible, and always protect it from light.

Q7: I suspect a loss of antifungal activity in my experiments. How can I confirm the stability of my this compound?

A7: A loss of activity is a primary indicator of degradation. The most common degradation pathway for triterpene glycosides like this compound is the cleavage of the glycosidic bond (deglycosylation), which can be catalyzed by enzymes or acidic conditions.

  • Confirmation of Degradation: The stability of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main this compound peak and the appearance of new peaks over time would confirm degradation.

  • Preventative Measures:

    • Ensure proper storage conditions are strictly followed (see FAQs).

    • Use fresh, high-quality solvents for solution preparation.

    • Avoid contamination of stock solutions with any enzymatic activities, particularly if working with cell lysates or other biological materials.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution (in DMSO)-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in the dark for 7 days.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).

4. Data Interpretation:

  • Monitor for a decrease in the peak area of the parent this compound peak.

  • Observe the formation of any new peaks, which represent degradation products.

  • Characterize the degradation products using mass spectrometry (LC-MS) if possible.

Mandatory Visualization

Troubleshooting_Enfumafungin_Instability start Suspected this compound Instability observation What is the observed issue? start->observation precipitation Precipitation in solution observation->precipitation Precipitation color_change Discoloration of solution observation->color_change Color Change loss_of_activity Loss of biological activity observation->loss_of_activity Loss of Activity warm_sonicate Warm to 37°C and sonicate precipitation->warm_sonicate discard_color Discard solution color_change->discard_color confirm_degradation Confirm degradation via HPLC loss_of_activity->confirm_degradation check_solvent Check solvent quality (anhydrous DMSO) warm_sonicate->check_solvent prepare_fresh_precip Prepare fresh solution check_solvent->prepare_fresh_precip end Issue Resolved prepare_fresh_precip->end prepare_fresh_color Prepare fresh solution discard_color->prepare_fresh_color protect_from_light Store protected from light and consider inert atmosphere prepare_fresh_color->protect_from_light protect_from_light->end check_storage Verify storage conditions (temperature, aliquots) confirm_degradation->check_storage review_handling Review handling procedures (avoid contamination) check_storage->review_handling prepare_fresh_activity Prepare fresh solution review_handling->prepare_fresh_activity prepare_fresh_activity->end

Caption: Troubleshooting workflow for suspected this compound instability.

Enfumafungin_Degradation_Pathways This compound This compound (Triterpene Glycoside) degradation_stress Degradation Stress This compound->degradation_stress enzymatic Enzymatic (e.g., β-glucosidase) degradation_stress->enzymatic acid_hydrolysis Acid Hydrolysis degradation_stress->acid_hydrolysis oxidation Oxidation degradation_stress->oxidation photodegradation Photodegradation degradation_stress->photodegradation deglycosylation Deglycosylation (Cleavage of sugar moiety) enzymatic->deglycosylation acid_hydrolysis->deglycosylation oxidized_products Oxidized Triterpene Products oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products aglycone This compound Aglycone deglycosylation->aglycone

Caption: Potential degradation pathways of this compound.

References

Preventing degradation of Enfumafungin during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enfumafungin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a triterpene glycoside with potent antifungal activity, acting as a (1,3)-β-D-glucan synthase inhibitor.[1][2] Its chemical structure contains a hemiacetal moiety, which can exist as a mixture of two interconverting epimers, making it inherently susceptible to degradation under various experimental conditions.[3] Factors such as temperature, pH, light, and the presence of oxidizing agents can lead to the degradation of this compound, potentially affecting its biological activity and leading to inconsistent experimental outcomes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored under controlled temperature conditions. For short-term storage, -20°C is recommended for up to one month. For long-term storage, -80°C is advised for up to six months.[1]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] When preparing stock solutions, it is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[4]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively published, many complex organic molecules, including other antifungal agents, are known to be light-sensitive.[4][5] Therefore, it is a best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.

Q5: How does pH affect the stability of this compound?

A5: The stability of triterpenoid saponins can be pH-dependent.[6] Although specific data for this compound is limited, related compounds have shown instability in both acidic and basic conditions. The development of this compound derivatives that are effective under acidic conditions suggests that the parent molecule's stability may be compromised at certain pH values.[7] It is advisable to control the pH of your experimental buffers and to assess the stability of this compound in your specific buffer system if prolonged incubation is required.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antifungal activity.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. 1. Verify the age and storage conditions of your stock solution. Ensure it has been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1] 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Perform a quality control check of the new stock solution using a standard assay before proceeding with experiments.
Degradation in experimental media/buffer. 1. Assess the pH of your experimental medium. If it is strongly acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows. 2. Minimize the incubation time of this compound in the experimental medium. 3. For long incubations, consider performing a time-course experiment to assess the stability of this compound in your specific medium by HPLC analysis.
Photodegradation. 1. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in foil. 2. Minimize the exposure of your experimental setup to direct light.
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
Possible Cause Troubleshooting Step
Formation of degradation products. 1. Review the handling and storage of the sample prior to injection. Check for exposure to high temperatures, extreme pH, or light. 2. Compare the chromatogram to a freshly prepared standard of this compound. The presence of additional peaks, particularly at different retention times, may indicate degradation. 3. If possible, use a mass spectrometer (LC-MS) to obtain mass data for the unexpected peaks to help in their identification as potential degradation products.
Interconversion of hemiacetal epimers. 1. This compound can exist as two interconverting epimers, which may appear as two closely eluting or overlapping peaks under certain HPLC conditions.[3] 2. Consult literature for HPLC methods specifically developed for the analysis of this compound, which may have optimized conditions to either separate or co-elute these epimers for consistent quantification.[8]
Contamination. 1. Analyze a blank (solvent) injection to rule out contamination from the solvent or HPLC system. 2. Ensure proper cleaning of all glassware and equipment used for sample preparation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Condition Temperature Duration Reference
Short-term-20°CUp to 1 month[1]
Long-term-80°CUp to 6 months[1]
Table 2: Summary of Potential Instability of this compound based on Forced Degradation Studies of a Related Compound (Micafungin)

This data is inferred from a study on Micafungin, another (1,3)-β-D-glucan synthase inhibitor, and may indicate potential, but not confirmed, degradation pathways for this compound.

Stress Condition Observed Instability of Micafungin Potential Implication for this compound Reference
Acidic (e.g., 0.1 M HCl)Moderately unstablePotential for hydrolysis of the glycosidic bond or other acid-labile groups.[9]
Basic (e.g., 0.1 M NaOH)Quite unstablePotential for hydrolysis of ester or amide groups and epimerization.[9]
Oxidative (e.g., 3% H₂O₂)Quite unstableThe triterpene backbone may be susceptible to oxidation.[9]
Photolytic (UV/Vis light)Moderately unstableThe molecule may absorb light, leading to photochemical degradation.[9]
ThermalSlightly unstableElevated temperatures can accelerate degradation reactions.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the solid. If necessary, use a sonicator for a short period to aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Forced Degradation Study for this compound

This is a general protocol to assess the stability of this compound under various stress conditions. The specific concentrations and incubation times may need to be optimized.

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C), protected from light, for a specified time.

    • Photodegradation: Expose the this compound solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11][12] A control sample should be wrapped in foil and kept under the same conditions.

  • Analysis:

    • At each time point, withdraw a sample and analyze by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Mandatory Visualization

Enfumafungin_Handling_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_experiment Experimental Use cluster_analysis Analysis cluster_degradation Potential Degradation storage_solid Solid this compound (-20°C to -80°C) dissolve Dissolve in Anhydrous DMSO storage_solid->dissolve Equilibrate to RT stock_solution Stock Solution (Amber Vial) dissolve->stock_solution working_solution Prepare Fresh Working Solution stock_solution->working_solution Dilute in Buffer experiment Perform Experiment (Protect from Light) working_solution->experiment hplc HPLC/LC-MS Analysis experiment->hplc temp Temperature temp->stock_solution ph pH ph->working_solution light Light light->experiment oxidation Oxidation oxidation->stock_solution Degradation_Pathway_Hypothesis cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound (Intact Molecule) Hydrolysis Hydrolysis Products (e.g., Aglycone) This compound->Hydrolysis Glycosidic Cleavage Epimers Epimerization Products This compound->Epimers Hemiacetal Ring Opening/Closing Oxidation Oxidation Products This compound->Oxidation Triterpene Oxidation Photoproducts Photodegradation Products This compound->Photoproducts Acid Acid (H+) Acid->Hydrolysis Base Base (OH-) Base->Hydrolysis Base->Epimers Oxidant Oxidant ([O]) Oxidant->Oxidation Light Light (hν) Light->Photoproducts

References

Addressing batch-to-batch variability of commercial Enfumafungin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial Enfumafungin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the inherent batch-to-batch variability of this natural product-derived antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triterpene glycoside antifungal compound originally isolated from the fungus Hormonema carpetanum.[1][2] Its primary mechanism of action is the specific inhibition of (1,3)-β-D-glucan synthase, a critical enzyme responsible for the synthesis of glucan, an essential component of the fungal cell wall.[3][4] This targeted action disrupts cell wall integrity, leading to fungal cell death.[3]

Q2: Why is batch-to-batch variability a concern for this compound?

A2: this compound is a natural product obtained through fermentation.[5] Like many natural products, its production can be influenced by subtle variations in fermentation conditions, culture strains, and downstream purification processes.[6][7] These factors can lead to differences in purity, impurity profiles, and the presence of related analogues across different manufacturing batches, potentially impacting experimental reproducibility.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to minimize freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (with the aid of ultrasonication).[2] For in vivo studies, various solvent systems have been reported, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] If precipitation occurs upon preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue 1: Inconsistent Antifungal Activity (MIC/IC50 Values) Between Batches

You may observe that different lots of this compound exhibit varying levels of potency against your fungal strains of interest, leading to shifts in Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values.

Possible Cause: This is a classic indicator of batch-to-batch variability in the purity or potency of the compound. Minor, structurally related impurities may be present at different levels, or the exact purity of the active compound may differ.

Suggested Solution:

  • Certificate of Analysis (CoA) Review: Always compare the CoA for each batch. Pay close attention to the stated purity (e.g., by HPLC).

  • Internal Quality Control (QC): Perform a standardized QC experiment for every new batch received before initiating large-scale experiments.

  • Dose-Response Curve Normalization: Run a reference standard (if available) or a previously characterized "gold standard" batch in parallel with the new batch. This allows for the normalization of results and the calculation of a relative potency factor.

Experimental Protocol: Comparative Antifungal Susceptibility Testing

This protocol details how to compare the potency of a new batch of this compound against a reference batch using a broth microdilution assay.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • This compound (Reference Batch and New Batch), dissolved in DMSO

  • Spectrophotometer or plate reader

Methodology:

  • Inoculum Preparation: Culture the fungal strain and prepare an inoculum suspension standardized to a specific cell density (e.g., 0.5–2.5 x 10³ CFU/mL in RPMI medium).

  • Drug Dilution: Prepare serial dilutions of both the reference and new batches of this compound in the growth medium. A typical concentration range for Candida species would be from 16 µg/mL down to 0.015 µg/mL.

  • Plate Inoculation: Add 100 µL of the fungal inoculum to each well of the 96-well plate. Then add 100 µL of the serially diluted this compound solutions. Include a growth control (inoculum only) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

  • Data Analysis: Compare the MIC values obtained for the new batch and the reference batch. A significant deviation (e.g., >2-fold) indicates a notable difference in potency.

Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects

You observe cellular effects that are not consistent with the known mechanism of action of this compound (inhibition of glucan synthesis), or these effects vary between batches.

Possible Cause: The presence of unknown impurities or degradation products in certain batches could lead to off-target biological activities.

Suggested Solution:

  • Purity Assessment: If you have access to analytical instrumentation, perform an independent purity check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the new batch to a previous batch. Look for the appearance of new peaks or changes in the relative area of minor peaks.

  • Mechanism of Action Confirmation: Perform an experiment to confirm the on-target activity of the new batch. For this compound, this could be a glucan synthase activity assay or a cell wall integrity assay (e.g., using calcofluor white staining). If on-target activity is consistent but off-target effects persist, this strongly suggests the presence of active impurities.

  • Contact Supplier: Report the issue to the commercial supplier and provide them with your comparative data. They may be able to provide further information on the batch .

Data Presentation

Table 1: Example Certificate of Analysis Data for Three Hypothetical Batches of this compound

ParameterBatch ABatch BBatch C
Lot Number 202401A202408B202503C
Purity (HPLC, % Area) 99.1%96.5%98.8%
Major Impurity (% Area) 0.4%2.1%0.7%
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility (10 mg/mL in DMSO) Clear SolutionClear SolutionClear Solution

Table 2: Example Comparative Potency Data

Fungal StrainBatch A MIC (µg/mL)Batch B MIC (µg/mL)Batch C MIC (µg/mL)
C. albicans ATCC 90028 0.250.50.25
C. glabrata ATCC 2001 0.1250.250.125
A. fumigatus ATCC 204305 0.51.00.5

Note: The data presented in these tables are for illustrative purposes only and do not represent actual product specifications.

Visualizations

Enfumafungin_Pathway cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β(1,3)-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation This compound This compound This compound->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_CoA Review Certificate of Analysis (Purity, Impurities) Start->Check_CoA QC_Assay Perform Internal QC Assay (e.g., Comparative MIC) Check_CoA->QC_Assay Potency_Diff Potency Difference Confirmed? QC_Assay->Potency_Diff HPLC_Check Perform Analytical Check (e.g., HPLC) Potency_Diff->HPLC_Check Yes Proceed Proceed with Experiment Potency_Diff->Proceed No Purity_Diff Purity/Impurity Profile Different? HPLC_Check->Purity_Diff Contact_Supplier Contact Supplier with Data Purity_Diff->Contact_Supplier Yes Normalize_Data Normalize Data to Reference Batch Purity_Diff->Normalize_Data No, but potency differs Contact_Supplier->Proceed Normalize_Data->Proceed

Caption: Troubleshooting workflow for batch variability.

References

Technical Support Center: Refinement of Enfumafungin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction and purification of Enfumafungin, a potent triterpene glycoside antifungal compound. Our goal is to help you minimize impurities and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound extraction?

A1: Impurities in this compound extraction can be broadly categorized into three groups:

  • Polar Impurities: These are highly water-soluble compounds from the fermentation broth that may be carried through the initial extraction steps.

  • Non-Polar Impurities: These include lipids and other hydrophobic molecules from the fermentation medium or the producing organism, Hormonema carpetanum.

  • Structurally Related Impurities (Analog Impurities): These are molecules with a similar structure to this compound, such as this compound B and this compound C, which are natural analogs produced by the same fungus[1]. Additionally, this compound itself exists as a mixture of two interconverting epimers due to a hemiacetal moiety, which can complicate purification and analysis[1].

Q2: What is the expected purity of this compound after the initial crude extraction and after final crystallization?

A2: The purity of this compound can vary significantly at different stages of the purification process. After initial precipitation steps, the solid purity can range from 30% to 85% by weight[1][2]. Following crystallization, a much higher purity of 90% to 99% by weight can be achieved, with analog impurities reduced to less than 2% as determined by HPLC analysis[1][2].

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: For long-term storage, solid this compound powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or at -20°C for up to one month[3]. Triterpene glycosides, in general, have been shown to be stable over several years when stored in a controlled environment[4].

Troubleshooting Guides

Problem 1: Low Yield of Precipitated this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Precipitation Gradually add an anti-solvent like heptane to the concentrated extract. Ensure thorough mixing and allow sufficient time for precipitation.Heptane acts as an anti-solvent, reducing the solubility of this compound and promoting its precipitation out of the solution[1][2].
Product Oiling Out Before adding the anti-solvent, add a solvent like isopropyl acetate to the concentrate at a slightly elevated temperature (35°C to 55°C).This helps to prevent the product from separating as an oil instead of a solid precipitate, which can be difficult to handle and purify[2].
Sub-optimal pH Ensure the pH of the aqueous layer is adjusted to a range of 2 to 4 before the final organic solvent extraction and subsequent precipitation.pH adjustment is a critical step to ensure this compound is in a less soluble form in the aqueous phase, thereby maximizing its transfer to the organic phase for precipitation.
Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
Potential Cause Troubleshooting Step Rationale
High Concentration of Surfactant-like Molecules 1. Gently swirl the separatory funnel instead of vigorous shaking. 2. Add a saturated sodium chloride solution (brine). 3. Centrifuge the mixture. 4. Filter the emulsion through a bed of Celite or phase separation paper.1. Reduces the mechanical energy that promotes emulsion formation. 2. Increases the ionic strength of the aqueous phase, which helps to break the emulsion. 3. The force can help to separate the layers. 4. These materials can physically break up the emulsion and aid in layer separation.
Presence of Fine Particulates Centrifuge the fermentation broth to remove cell debris and other solids before the initial solvent extraction.Solid particles can stabilize emulsions by accumulating at the interface between the two liquid phases.
Problem 3: Difficulty in Achieving High Purity During Crystallization

| Potential Cause | Troubleshooting Step | Rationale | | Co-crystallization of Impurities | 1. Ensure the correct solvent system is used (e.g., methanol). 2. Control the cooling rate; a slower cooling process is generally better. 3. Consider adding a small amount of seed crystals. | 1. The choice of solvent is critical for selective crystallization of the target compound. 2. Slow cooling allows for the formation of more ordered and purer crystals. 3. Seeding can promote the crystallization of the desired compound over impurities[1][2]. | | Presence of Analog Impurities | Perform multiple crystallization steps. The level of analog impurities can be significantly reduced with successive crystallizations. | Repeated crystallization is a powerful technique for removing impurities that have similar solubility characteristics to the target compound[1][2]. | | Incomplete Removal of Polar/Non-Polar Impurities | Incorporate specific wash steps in the extraction protocol. For example, washing the acidic product layer with heptane can remove non-polar impurities, while subsequent extractions into an organic solvent will leave more polar impurities in the aqueous phase[2]. | These targeted washes are designed to remove specific classes of impurities before the final crystallization step. |

Data Presentation

Table 1: Summary of this compound Precipitation and Crystallization Parameters

Parameter Crude Precipitation Crystallization Reference
Solvent Isopropyl acetate / HeptaneMethanol[1][2]
Concentration 100 to 150 g/L (in organic extract)70 to 160 g/L[1][2]
Temperature 35°C to 55°C (during IPA addition)50°C to 55°C (dissolution), cool to 20°C to 25°C[1][2]
Seed Addition Not applicable0 to 3 wt% (optional)[1][2]
Expected Purity 30 to 85 wt%90 to 99 wt%[1][2]
Expected Yield -65 to 80%[1]

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Fermentation Broth
  • Initial Solvent Extraction: Extract the whole fermentation broth with a suitable organic solvent such as a mixture of methyl ethyl ketone (MEK) and methanol. The pH of the extraction should be maintained between 3 and 8, and the temperature between 10°C and 40°C.

  • Concentration: Separate the organic extract and concentrate it under vacuum.

  • Aqueous Back-Extraction: Perform a solvent extraction on the concentrated organic liquid to move the this compound into an aqueous layer.

  • Acidification and Heptane Wash: Adjust the pH of the aqueous layer to a range of 2 to 4 with an acid. Add heptane, mix, and then remove the heptane layer to discard non-polar impurities.

  • Final Organic Extraction: Extract the this compound from the acidic aqueous layer into an organic solvent such as ethyl acetate or isopropyl acetate.

  • Concentration: Concentrate the final organic layer to prepare for precipitation.

Protocol 2: Crystallization of this compound
  • Dissolution: Dissolve the crude this compound solids in methanol to a concentration of 70 to 160 g/L at a temperature of 50°C to 55°C[1][2].

  • Seeding (Optional): Add 0 to 3 wt% of this compound seed crystals to the solution[1][2].

  • Cooling: Cool the slurry to 20°C to 25°C over at least one hour[1][2].

  • Concentration (Optional): The slurry can be further concentrated by vacuum to about 140 to 160 g/L[2].

  • Filtration and Washing: Filter the product crystals, wash them with cold methanol, and then with heptane[1][2].

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Enfumafungin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fermentation_Broth Fermentation Broth (Hormonema carpetanum) Solvent_Extraction Solvent Extraction (e.g., MEK/Methanol) Fermentation_Broth->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Aqueous_Back_Extraction Aqueous Back-Extraction Concentration1->Aqueous_Back_Extraction Acidification pH Adjustment (pH 2-4) Aqueous_Back_Extraction->Acidification Heptane_Wash Heptane Wash (Removes Non-Polar Impurities) Acidification->Heptane_Wash Organic_Extraction Organic Extraction (e.g., Ethyl Acetate) Heptane_Wash->Organic_Extraction Concentration2 Concentration Organic_Extraction->Concentration2 Precipitation Precipitation (with Heptane) Concentration2->Precipitation Crude_Product Crude this compound (30-85% Purity) Precipitation->Crude_Product Crystallization Crystallization (Methanol) Crude_Product->Crystallization Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying Pure_Product Pure this compound (90-99% Purity) Drying->Pure_Product

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Extraction Issue? Low_Yield Low Yield? Start->Low_Yield Yes Emulsion Emulsion Formation? Start->Emulsion No Incomplete_Precipitation Optimize Anti-solvent Addition & Time Low_Yield->Incomplete_Precipitation Yes Oiling_Out Add Co-solvent (e.g., IPA) Before Anti-solvent Low_Yield->Oiling_Out No Purity_Issue Low Purity? Emulsion->Purity_Issue No Gentle_Mixing Use Gentle Swirling Emulsion->Gentle_Mixing Yes Co_Crystallization Optimize Solvent & Cooling Rate Purity_Issue->Co_Crystallization Yes Suboptimal_pH Adjust pH to 2-4 Before Final Extraction Oiling_Out->Suboptimal_pH No Add_Brine Add Saturated NaCl Gentle_Mixing->Add_Brine Centrifuge Centrifuge Mixture Add_Brine->Centrifuge Analog_Impurities Perform Multiple Crystallizations Co_Crystallization->Analog_Impurities Residual_Impurities Incorporate Specific Solvent Washes Analog_Impurities->Residual_Impurities

Caption: Troubleshooting Decision Tree for this compound Extraction.

References

Strategies to improve the in vivo stability of Enfumafungin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Enfumafungin.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and its analogs.

Problem 1: Low or inconsistent efficacy in animal models despite potent in vitro activity.

Potential Cause Troubleshooting Steps
Poor Oral Bioavailability This compound has limited oral bioavailability. Consider intraperitoneal (i.p.) administration for initial in vivo studies. For oral administration, utilize a formulation designed to improve solubility and absorption (see Experimental Protocols Section).[1][2]
Metabolic Instability The primary metabolic liability of this compound derivatives is oxidative N-demethylation at the C3 side chain. If your analog contains a similar side chain, this is a likely cause of rapid clearance.
Solution: Synthesize analogs where the susceptible N-alkyl groups are modified. A successful strategy has been to incorporate the nitrogen into an azacyclic system to sterically hinder N-demethylation.[3]
Chemical Instability The hemiacetal moiety in the this compound core structure can be unstable, potentially leading to ring-opening and degradation in vivo.
Solution: Consider reducing the hemiacetal to a more stable cyclic ether. This modification has been shown to improve chemical stability while retaining antifungal activity.
Inadequate Formulation Poor solubility can lead to precipitation at the injection site or in the gastrointestinal tract, reducing the amount of compound absorbed.
Solution: Prepare a clear, stable solution for in vivo dosing. Refer to the "Protocol for In Vivo Formulation" for recommended vehicle compositions.

Problem 2: High variability in plasma concentrations between animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Variability in oral gavage or intraperitoneal injection technique can lead to inconsistent administration of the compound.
Solution: Ensure all personnel are properly trained in the chosen administration route. For oral gavage, verify correct placement to avoid dosing into the lungs.
Formulation Instability The compound may be precipitating out of the vehicle solution over time.
Solution: Prepare the formulation fresh daily and visually inspect for any precipitation before dosing. Use sonication or gentle heating if necessary to aid dissolution, but ensure the compound is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's poor in vivo stability?

A1: this compound's in vivo stability is hampered by two main factors:

  • Metabolic Susceptibility: It is prone to rapid metabolism, particularly through oxidative N-demethylation of its C3 side chain.[3]

  • Chemical Instability: The presence of a hemiacetal moiety in its structure can lead to degradation through ring-opening and oxidation.

Q2: How was the in vivo stability of this compound improved to develop Ibrexafungerp (SCY-078)?

A2: The development of Ibrexafungerp from this compound involved key semi-synthetic modifications to address its instabilities. A primary strategy was to modify the C3 side chain by tethering the alkyl groups proximal to the basic nitrogen into an azacyclic system. This structural change effectively precludes oxidative N-demethylation, a major pathway of metabolic degradation.[3] This chemical modification significantly improved the pharmacokinetic properties and oral bioavailability of the compound.[3][4]

Q3: What are the key pharmacokinetic differences between this compound and its stabilized derivative, Ibrexafungerp?

A3: While direct comparative pharmacokinetic data for this compound is limited in the public domain due to its poor in vivo properties, the development of Ibrexafungerp was driven by the need to overcome these limitations. Ibrexafungerp exhibits significantly improved oral bioavailability and metabolic stability compared to the parent compound.[4]

Q4: Can I use this compound for oral administration in my animal studies?

A4: While technically possible, oral administration of unmodified this compound is likely to yield poor and inconsistent results due to its low oral bioavailability. For proof-of-concept in vivo studies with this compound, intraperitoneal injection is a more reliable route of administration.[1][2] If oral administration is necessary, a stabilized derivative like Ibrexafungerp is highly recommended.

Q5: What formulation should I use for in vivo studies of this compound or its analogs?

A5: A common formulation for improving the solubility of poorly soluble compounds like this compound for in vivo studies involves a mixture of solvents. A recommended vehicle is a combination of DMSO, PEG300, Tween-80, and saline. For detailed preparation, please refer to the "Protocol for In Vivo Formulation" section.

Quantitative Data Summary

The following tables summarize key in vitro activity and in vivo pharmacokinetic parameters for the stabilized this compound derivative, Ibrexafungerp.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species

Organism MIC Range (µg/mL)
Candida albicans0.06 - 0.5
Candida glabrata0.06 - 1
Candida parapsilosis0.25
Candida krusei0.5
Candida auris0.05 - 0.5

MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and can vary based on testing conditions.[5]

Table 2: Oral Bioavailability of Ibrexafungerp in Different Species

Species Oral Bioavailability (%)
Mouse~51%
Rat~45%
Dog~35%

Data for Ibrexafungerp (SCY-078).[5]

Table 3: Pharmacokinetic Parameters of Ibrexafungerp in a Murine Model of Disseminated Candidiasis

Parameter Value
Oral Doses 3.125–200 mg/kg
Peak Concentration (Cmax) 0.04–2.66 µg/mL
AUC (0-24h) 0.61–41.10 µg·h/mL

AUC (Area Under the Curve) represents total drug exposure over 24 hours.[6]

Experimental Protocols

Protocol 1: In Vivo Murine Model of Disseminated Candidiasis

This protocol is adapted from established methods for evaluating antifungal efficacy in a systemic infection model.[7]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD broth and agar plates

  • Sterile phosphate-buffered saline (PBS)

  • 6- to 8-week-old immunocompromised mice (e.g., neutropenic model induced by cyclophosphamide)

  • Test compound (this compound analog) formulated in a suitable vehicle

  • Vehicle control

  • Positive control antifungal (e.g., fluconazole, caspofungin)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans from a frozen stock on a YPD agar plate.

    • Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C with shaking overnight.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the pellet in sterile PBS and determine the cell density using a hemocytometer.

    • Adjust the final concentration to 1 x 10⁶ cells/mL in sterile PBS.

  • Infection:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ cells per mouse).

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2-4 hours).

    • Administer the test compound, vehicle control, and positive control via the desired route (e.g., oral gavage or i.p. injection) at the predetermined dosing regimen.

    • Continue treatment for a specified duration (e.g., 3-7 days).

  • Efficacy Assessment:

    • Monitor the mice daily for clinical signs of illness and mortality.

    • At the end of the study, euthanize the mice.

    • Aseptically remove target organs (typically kidneys).

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on YPD agar to determine the fungal burden (colony-forming units, CFU) per gram of tissue.

  • Data Analysis:

    • Compare the CFU/gram of tissue between the treated groups and the vehicle control group to determine the reduction in fungal burden.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound.[8][9][10]

Materials:

  • Pooled liver microsomes (human, mouse, or rat)

  • Test compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic rates (e.g., dextromethorphan, midazolam)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Dilute the test compound to the final working concentration (e.g., 1 µM) in the potassium phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsomes and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 3: Protocol for In Vivo Formulation

For poorly soluble compounds like this compound, a multi-component vehicle is often required.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Test compound

Procedure:

  • Weigh the required amount of the test compound.

  • Add DMSO to dissolve the compound completely. This should typically be a small percentage of the final volume (e.g., 5-10%).

  • Sequentially add PEG300 (e.g., 40% of the final volume).

  • Add Tween-80 (e.g., 5% of the final volume).

  • Finally, add sterile saline to reach the final desired volume (e.g., 45-50%).

  • Vortex or sonicate briefly to ensure a clear, homogenous solution.

  • Prepare this formulation fresh before each use and visually inspect for any precipitation.

Note: The exact percentages of each component may need to be optimized for your specific compound.

Visualizations

Figure 1: Key Instabilities of this compound cluster_this compound This compound Structure cluster_instability Sites of In Vivo Instability This compound This compound Metabolic Metabolic Instability (Oxidative N-Demethylation) This compound->Metabolic C3 Side Chain Chemical Chemical Instability (Hemiacetal Moiety) This compound->Chemical Core Structure Figure 2: Strategy to Improve Metabolic Stability cluster_problem Problem cluster_mechanism Mechanism of Degradation cluster_solution Solution cluster_outcome Outcome Problem This compound Analog (with C3 Aminoether Side Chain) Mechanism Oxidative N-Demethylation (Rapid In Vivo Metabolism) Problem->Mechanism Solution Tether Alkyl Groups into an Azacyclic System Mechanism->Solution Block Access to Nitrogen Outcome Metabolically Stable Analog (e.g., Ibrexafungerp) with Improved Oral Bioavailability Solution->Outcome Figure 3: General Workflow for In Vivo Efficacy Testing A Prepare C. albicans Inoculum C Infect Mice (e.g., Intravenous Injection) A->C B Induce Immunosuppression in Mice (if required) B->C D Administer Treatment Groups (Test Compound, Vehicle, Positive Control) C->D E Monitor Animal Health and Survival D->E F Euthanize and Harvest Organs (e.g., Kidneys) E->F G Determine Fungal Burden (CFU) F->G H Analyze Data and Compare Groups G->H

References

Validation & Comparative

A Comparative Analysis of Enfumafungin and Caspofungin Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal therapeutics, the echinocandin class of drugs has been a cornerstone for treating invasive candidiasis. Caspofungin, a well-established member of this class, has a proven track record. However, the emergence of resistance and the need for oral formulations have driven the development of new agents like Enfumafungin and its derivatives. This guide provides a detailed comparison of the efficacy of this compound and Caspofungin against Candida albicans, focusing on their mechanism of action, in vitro and in vivo activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Fungal Cell Wall

Both this compound and Caspofungin share a common target: the fungal cell wall. They specifically inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][2][3][4][5] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death.[2] A key advantage of this mechanism is its selective toxicity, as mammalian cells lack a cell wall and β-(1,3)-D-glucan.[2]

The β-(1,3)-D-glucan synthase enzyme complex consists of a catalytic subunit, encoded by the FKS genes, and a regulatory subunit.[1][2] Both drugs target the Fks1p catalytic subunit in Candida albicans.[1] Resistance to echinocandins, including Caspofungin, can arise from mutations in the FKS1 gene.[1][6]

cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Fungal Cell Wall This compound This compound Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibits Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Lysis Cell Wall Instability & Cell Lysis Glucan->Cell_Lysis Leads to

Mechanism of action for this compound and Caspofungin.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for this compound (and its derivative Ibrexafungerp, formerly MK-3118) and Caspofungin against Candida albicans.

Antifungal AgentCandida albicans IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound Various Strains<0.5--[3][4]
Ibrexafungerp (MK-3118) Wild-Type--≤1[7]
Echinocandin-Resistant--≤0.5 (for 70% of isolates)[7][8]
Caspofungin Clinical Isolates0.06 - 40.250.5[9]
Fluconazole-Susceptible & Resistant0.5 - 1-1[10]
Wild-Type0.0079 - 0.25--[11]
Various Clinical Isolates0.06 - 2--[12]

It is important to note that MIC values can vary between studies due to differences in testing methodologies and the specific strains of C. albicans evaluated.[11] A derivative of this compound, Ibrexafungerp (formerly MK-3118), has demonstrated potent in vitro activity, including against echinocandin-resistant isolates of C. albicans.[7][8][13] For many echinocandin-resistant strains, Ibrexafungerp showed a 4- to 16-fold reduction in MIC values compared to Caspofungin.[7][8]

In Vivo Efficacy

In vivo studies in murine models of candidiasis have demonstrated the efficacy of both this compound and Caspofungin. This compound administered intraperitoneally at doses of 50-200 mg/kg resulted in a significant reduction in the kidney fungal burden in mice challenged with C. albicans, with an ED₉₀ of 90 mg/kg.[3][4]

Caspofungin has also shown efficacy in animal models and clinical trials. In a murine model of disseminated candidiasis, Caspofungin was effective at reducing the kidney fungal burden.[14][15] Clinical trials in patients with invasive candidiasis have shown that Caspofungin is at least as effective as amphotericin B.[16]

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds and for clinical decision-making. The broth microdilution method is a standardized technique for determining MICs.

Broth Microdilution Antifungal Susceptibility Testing Protocol for Yeasts

This protocol is a generalized procedure based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document.

  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

    • The plates are incubated at 35°C for 24 to 48 hours.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (drug-free medium).

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Yeast_Culture Yeast Culture (24h on agar) McFarland Suspend in Saline (0.5 McFarland) Yeast_Culture->McFarland Inoculum Dilute in RPMI 1640 (Final Inoculum) McFarland->Inoculum Inoculate_Plate Inoculate Microtiter Plate Inoculum->Inoculate_Plate Antifungal_Stock Antifungal Stock (in DMSO) Serial_Dilution Serial Dilutions (in RPMI 1640) Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48h) Inoculate_Plate->Incubate Read_Results Visually Read Results Incubate->Read_Results Determine_MIC Determine MIC (≥50% growth inhibition) Read_Results->Determine_MIC

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

Both this compound and Caspofungin are potent inhibitors of β-(1,3)-D-glucan synthase, demonstrating effective antifungal activity against Candida albicans. Caspofungin is an established therapeutic agent with extensive clinical data. This compound, and particularly its orally available derivative Ibrexafungerp, shows great promise, especially in its ability to overcome echinocandin resistance. The continued development of new antifungal agents like this compound is critical in the face of emerging resistance and the need for more versatile treatment options. Further clinical studies will be essential to fully delineate the therapeutic role of this compound and its derivatives in managing invasive fungal infections.

References

An In Vitro Comparative Analysis of Enfumafungin and Other Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of enfumafungin, a novel triterpene glycoside antifungal, with the widely used echinocandin class of drugs, including caspofungin, micafungin, and anidulafungin. The information presented herein is supported by experimental data from various scientific studies, offering a comprehensive overview for researchers and professionals in the field of drug development.

Mechanism of Action: A Shared Target

This compound and the echinocandins share a common mechanism of action, targeting a crucial component of the fungal cell wall.[1][2][3][4][5] They are noncompetitive inhibitors of the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall.[1][2][3][4][5] The inhibition of this enzyme disrupts the cell wall, leading to osmotic instability and ultimately cell death, which accounts for their fungicidal activity against many Candida species.[1][3][6][7] Against Aspergillus species, these compounds typically exhibit fungistatic activity.[1][6][7]

Mechanism of Action of this compound and Echinocandins cluster_fungal_cell Fungal Cell Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1p subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Disrupted_Synthesis Disrupted Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Glucan_Polymer->Cell_Wall Maintains This compound This compound This compound->Glucan_Synthase Inhibits Echinocandins Echinocandins (Caspofungin, Micafungin, Anidulafungin) Echinocandins->Glucan_Synthase Inhibits Cell_Lysis Cell Lysis and Fungal Death Disrupted_Synthesis->Cell_Lysis Results in

Caption: Mechanism of action of this compound and echinocandins.

In Vitro Susceptibility

The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal hyphal growth is observed, is often a more reproducible endpoint for echinocandins.[8][9][10]

Comparative Activity against Candida Species

The following table summarizes the MIC ranges for this compound and the three major echinocandins against various Candida species. It is important to note that direct comparisons should be made with caution due to potential variations in testing methodologies across different studies.

Antifungal Agent C. albicans C. glabrata C. parapsilosis C. tropicalis C. krusei
This compound ≤0.5 µg/mL[4]≤0.5 µg/mL[4]Data not readily available≤0.5 µg/mL[4]Data not readily available
Anidulafungin MIC₅₀: 0.06 µg/mL[11]MIC₅₀: 0.12 µg/mL[11]MIC₉₀: 2 µg/mL[11][12]MIC₅₀: 0.06 µg/mL[11]MIC₅₀: 0.12 µg/mL[11]
Caspofungin MIC₅₀: 0.03 µg/mL[13]MIC₅₀: 0.06 µg/mL[14]MIC₅₀: 0.5 µg/mL[14]MIC₅₀: 0.03 µg/mL[13]MIC₅₀: 0.12 µg/mL[14]
Micafungin MIC₅₀: 0.015 µg/mL[13]MIC₅₀: 0.03 µg/mL[14]MIC range: 0.12-2 µg/mL[15]MIC range: ≤0.002-0.015 µg/mL[15]MIC₅₀: 0.06 µg/mL[14]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

A semisynthetic derivative of this compound, MK-3118, has demonstrated enhanced in vitro potency against some echinocandin-resistant Candida isolates.[16][17][18][19][20][21] For instance, against certain caspofungin-resistant C. albicans and C. glabrata strains, MK-3118 showed a 4- to 16-fold and 4- to 32-fold reduction in MIC values, respectively.[16][19]

Comparative Activity against Aspergillus Species

The following table summarizes the in vitro activity of this compound and the echinocandins against common Aspergillus species.

Antifungal Agent A. fumigatus A. flavus A. niger A. terreus
This compound ≤0.5 µg/mL[4]Data not readily availableData not readily availableData not readily available
Anidulafungin MEC₉₀: 0.002 µg/mL[11]Data not readily availableData not readily availableData not readily available
Caspofungin MEC₉₀: 0.008 µg/mL[11]Data not readily availableData not readily availableData not readily available
Micafungin MIC range: 0.004-0.015 µg/mL[15]MIC range: 0.004-0.015 µg/mL[15]MIC range: 0.004-0.015 µg/mL[15]Data not readily available

Note: For Aspergillus spp., MEC (Minimum Effective Concentration) is often reported for echinocandins and is considered a more reliable measure of in vitro activity.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on standard methodologies.

Broth Microdilution for MIC Determination (CLSI M27-A2/A3)

This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.

Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare standardized fungal inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antifungal agents in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate with fungal suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Read results visually or spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC (≥50% growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for broth microdilution MIC determination.

  • Preparation of Antifungal Agents : Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO for anidulafungin, water for caspofungin and micafungin).[22][23] Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[22]

  • Inoculum Preparation : Fungal isolates are grown on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.[24] This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[14][25]

  • MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[14]

MEC Determination for Aspergillus (CLSI M38-A2)

This method is a modification of the broth microdilution assay for filamentous fungi.

  • Assay Setup : The preparation of antifungal dilutions and the microtiter plates is similar to the MIC determination for yeasts.

  • Inoculum Preparation : A conidial suspension is prepared from a 7-day old culture on potato dextrose agar. The final inoculum concentration in the wells should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation : Plates are incubated at 35°C for 48 to 72 hours.

  • MEC Determination : The MEC is read microscopically and is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[10]

Logical Relationship of this compound to Echinocandins

This compound represents a distinct chemical class of β-(1,3)-D-glucan synthase inhibitors compared to the echinocandins. While they share the same molecular target, their different chemical structures may influence their binding characteristics and their activity against resistant fungal strains.

Relationship of this compound and Echinocandins cluster_classes Chemical Classes cluster_examples Examples Glucan_Synthase_Inhibitors β-(1,3)-D-Glucan Synthase Inhibitors Triterpene_Glycosides Triterpene Glycosides Glucan_Synthase_Inhibitors->Triterpene_Glycosides Cyclic_Lipopeptides Cyclic Lipopeptides Glucan_Synthase_Inhibitors->Cyclic_Lipopeptides This compound This compound Triterpene_Glycosides->this compound Echinocandins Echinocandins Cyclic_Lipopeptides->Echinocandins Caspofungin Caspofungin Echinocandins->Caspofungin Micafungin Micafungin Echinocandins->Micafungin Anidulafungin Anidulafungin Echinocandins->Anidulafungin

Caption: Logical relationship of this compound and echinocandins.

Conclusion

This compound and the echinocandins are potent inhibitors of fungal β-(1,3)-D-glucan synthase, demonstrating excellent in vitro activity against a broad range of Candida and Aspergillus species. While they share a common mechanism of action, their distinct chemical structures may offer advantages, particularly in the context of emerging resistance. The development of this compound derivatives like MK-3118 highlights the potential for this class of compounds to address the challenge of echinocandin-resistant fungal infections. Further comparative studies employing standardized methodologies are warranted to fully elucidate the relative in vitro and in vivo efficacy of these promising antifungal agents.

References

Validating the antifungal activity of Enfumafungin against echinocandin-resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Enfumafungin's antifungal activity reveals its potent efficacy against echinocandin-resistant fungal pathogens, offering a promising alternative in the face of growing antifungal resistance. This guide provides an objective comparison of this compound and its derivatives with traditional echinocandins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118), are novel antifungal agents that target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme.[1][2] This is the same target as the echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin.[3] However, the emergence of echinocandin resistance, primarily through mutations in the FKS genes that encode the catalytic subunit of the glucan synthase enzyme, has created a critical need for new therapeutic options.[3][4][5] this compound derivatives have demonstrated a remarkable ability to overcome this resistance, exhibiting potent activity against a broad range of echinocandin-resistant Candida and Aspergillus species.[6]

Comparative In Vitro Activity

Extensive in vitro studies have consistently demonstrated the superior or comparable activity of this compound derivatives against echinocandin-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of antifungal activity.

Table 1: Comparative MICs of Ibrexafungerp and Caspofungin against Echinocandin-Resistant Candida glabrata Isolates with FKS Mutations
FKS MutationIbrexafungerp MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)Anidulafungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)
FKS1
S629P1822
FKS2
S663P0.5 - 24 - >81 - 41 - 4
F659V1822
Deletion F6591822

Data compiled from multiple sources. MIC values can vary based on specific laboratory testing conditions.[5][6]

Table 2: Comparative MICs of Ibrexafungerp and Echinocandins against various Candida species
OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans Ibrexafungerp0.060.12≤0.03 - 0.5
Caspofungin0.030.06≤0.015 - 0.25
Anidulafungin0.030.03≤0.015 - 0.12
Micafungin0.0150.03≤0.008 - 0.12
Candida glabrata Ibrexafungerp0.2510.03 - 4
Caspofungin0.060.12≤0.015 - >8
Anidulafungin0.030.06≤0.015 - 4
Micafungin0.0150.03≤0.008 - 4
Candida parapsilosis Ibrexafungerp0.250.50.06 - 1
Caspofungin120.12 - 4
Anidulafungin120.25 - 4
Micafungin0.510.12 - 2
Candida tropicalis Ibrexafungerp0.120.250.03 - 1
Caspofungin0.060.12≤0.015 - 0.5
Anidulafungin0.030.06≤0.015 - 0.25
Micafungin0.0150.03≤0.008 - 0.12
Candida krusei Ibrexafungerp0.510.12 - 2
Caspofungin0.120.250.03 - 0.5
Anidulafungin0.060.120.03 - 0.25
Micafungin0.030.060.015 - 0.12

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[6][7][8]

Experimental Protocols

The in vitro antifungal activity data presented is primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3 Broth Microdilution Method for Yeasts

This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.[9][10][11]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts

The EUCAST method is another widely accepted standard for antifungal susceptibility testing.[12][13][14]

  • Inoculum Preparation: A yeast suspension is prepared in sterile saline and adjusted to a specific optical density. This is further diluted in RPMI 1640 medium, supplemented with 2% glucose, to a final inoculum of 1-5 x 10⁵ CFU/mL.

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in the RPMI 1640 medium with 2% glucose.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • Endpoint Determination: The MIC is read spectrophotometrically as the lowest drug concentration that reduces growth by 50% compared to the control.

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 cluster_1 UDP-Glucose UDP-Glucose β-1,3-D-Glucan Synthase (FKS) β-1,3-D-Glucan Synthase (FKS) UDP-Glucose->β-1,3-D-Glucan Synthase (FKS) Substrate β-1,3-D-Glucan β-1,3-D-Glucan β-1,3-D-Glucan Synthase (FKS)->β-1,3-D-Glucan Synthesis Fungal Cell Wall Fungal Cell Wall β-1,3-D-Glucan->Fungal Cell Wall Incorporation Echinocandins Echinocandins Echinocandins->β-1,3-D-Glucan Synthase (FKS) Inhibition This compound This compound This compound->β-1,3-D-Glucan Synthase (FKS) Inhibition FKS Mutations FKS Mutations FKS Mutations->β-1,3-D-Glucan Synthase (FKS) Alters Binding Site

Caption: Mechanism of action of this compound and Echinocandins.

G cluster_workflow Antifungal Susceptibility Testing Workflow Start Start Yeast Isolate Yeast Isolate Start->Yeast Isolate Inoculum Preparation Inoculum Preparation Yeast Isolate->Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation MIC Determination MIC Determination Incubation->MIC Determination End End MIC Determination->End

Caption: A typical workflow for antifungal susceptibility testing.

The this compound Advantage

The ability of this compound and its derivatives to retain potent activity against echinocandin-resistant strains is attributed to a distinct binding interaction with the β-(1,3)-D-glucan synthase enzyme. While both drug classes target the FKS1 subunit, it is hypothesized that they bind to different sites on the enzyme complex.[2] This differential binding allows this compound to circumvent the conformational changes induced by FKS mutations that typically confer echinocandin resistance.

Conclusion

The compelling in vitro data strongly supports the potential of this compound and its derivatives as a vital new class of antifungals for treating infections caused by echinocandin-resistant fungal pathogens. The continued development and clinical investigation of these compounds are crucial in the global effort to combat the growing threat of antifungal resistance. The detailed methodologies and comparative data provided in this guide aim to facilitate further research and a deeper understanding of this promising therapeutic agent.

References

Comparative analysis of the safety profiles of Enfumafungin and existing antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of the novel triterpenoid glycoside antifungal, Enfumafungin, and established antifungal classes, including echinocandins, azoles, and polyenes, reveals distinct differences in their primary toxicities. This guide provides a comprehensive comparison of their safety data from clinical trials, outlines the experimental methodologies for safety assessment, and visualizes the key toxicity pathways.

As this compound is a precursor to the clinically developed Ibrexafungerp, and direct clinical safety data for this compound is limited, this analysis will utilize the extensive clinical trial data for Ibrexafungerp as a representative of this new class of antifungals. Ibrexafungerp shares the same core structure and mechanism of action as this compound.

Quantitative Safety Profile Comparison

The following table summarizes the incidence of key adverse events observed in clinical trials for Ibrexafungerp and other major antifungal agents. Rates can vary based on the patient population and study design.

Adverse Event CategoryIbrexafungerpEchinocandins (Caspofungin, Micafungin, Anidulafungin)VoriconazoleAmphotericin B (Deoxycholate)
Gastrointestinal Diarrhea (16.7%), Nausea (11.9%), Abdominal Pain (11.4%)[1][2]Nausea, Vomiting, Diarrhea (generally <10%)Nausea (5.4%), Vomiting (4.4%)[3]Nausea, Vomiting (common)[4]
Hepatotoxicity Elevated Liver Enzymes (<1%)[5]Elevated Liver Enzymes (2-8%)[5], Severe Hepatotoxicity (rare)[6][7]Elevated Liver Enzymes (12.4-19.7%), Severe Hepatotoxicity (uncommon but can be fatal)[8][9]Elevated Liver Enzymes (common)
Nephrotoxicity Not a significant concernGenerally low riskRenal Disturbances (4%)[10]High incidence (up to 80%), Renal Tubular Acidosis, Azotemia[11][12]
Infusion-Related Reactions N/A (Oral)Phlebitis, Histamine-mediated symptoms (rash, flushing)Not a primary concernFever, Chills, Rigors (very common)
Neurological Dizziness (3.3%)[2]HeadacheVisual Disturbances (21-44.8%), Hallucinations (4.3-16.8%)[3][8][10]Headache
Dermatological Not a primary concernRashRash (5.3-17.3%), Photosensitivity[3][10]Rash
Discontinuation due to Adverse Events Low, no discontinuations in some studies[13]2.4% - 11.5%[14][15]~1% for ALT elevations[9]High, often due to nephrotoxicity

Experimental Protocols for Safety Assessment

The safety profiles of antifungal agents are rigorously evaluated through a series of preclinical and clinical studies, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Preclinical Toxicity Studies

Standard preclinical safety evaluation involves a battery of in vitro and in vivo tests to identify potential target organ toxicities.

  • In Vitro Cytotoxicity Assays:

    • Methodology: Human cell lines, such as hepatic (e.g., HepG2) or renal (e.g., HK-2) cells, are exposed to a range of concentrations of the antifungal agent. Cell viability is then assessed using assays that measure metabolic activity (e.g., MTT assay) or membrane integrity (e.g., LDH release assay).

    • Purpose: To determine the direct cytotoxic potential of the drug on key cell types.

  • In Vitro CYP450 Induction/Inhibition Assays:

    • Methodology: Primary human hepatocytes are treated with the antifungal drug to assess its potential to induce or inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19). Changes in enzyme activity are measured using specific probe substrates, and gene expression is quantified by qRT-PCR.[16][17][18][19]

    • Purpose: To evaluate the potential for drug-drug interactions.

  • Animal Toxicity Studies (Rodent and Non-Rodent):

    • Methodology: Following OECD guidelines (e.g., OECD 407, 408, 452), animals are administered escalating doses of the antifungal agent via the intended clinical route.[20][21][22][23][24] The studies involve daily clinical observations, regular monitoring of body weight, food/water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of all major organs are performed.

    • Purpose: To identify potential target organs for toxicity, determine a no-observed-adverse-effect level (NOAEL), and inform starting doses for human clinical trials.

Clinical Safety Assessment (Phase I-III Trials)
  • Methodology: In Phase I trials with healthy volunteers and subsequent phases with patients, safety is a primary endpoint. Data on all adverse events (AEs) are meticulously collected, including their severity, frequency, and potential relationship to the study drug. Regular laboratory monitoring (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs) are conducted. For drugs with known class toxicities (e.g., QTc prolongation for azoles), more intensive monitoring is implemented.

  • Purpose: To establish the safety and tolerability of the drug in humans at therapeutic doses.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key toxicity pathways for different antifungal classes and a general workflow for preclinical safety assessment.

Preclinical Antifungal Safety Assessment Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Regulatory Submission A Compound Synthesis and Initial Screening B Cytotoxicity Assays (e.g., HepG2, HK-2) A->B C CYP450 Interaction (Induction/Inhibition) A->C D Preliminary hERG Channel Screening A->D E Acute Toxicity Studies (Rodent) B->E F Repeated-Dose Toxicity Studies (Rodent and Non-Rodent) C->F G Safety Pharmacology (Cardiovascular, Respiratory, CNS) D->G H Genotoxicity and Carcinogenicity Studies F->H I Data Analysis and NOAEL Determination H->I J Investigational New Drug (IND) Application I->J

Caption: General workflow for preclinical safety assessment of a new antifungal agent.

Mechanisms of Amphotericin B-Induced Nephrotoxicity cluster_0 Direct Tubular Effects cluster_1 Vascular Effects A Amphotericin B binds to cholesterol in renal tubular cell membranes B Formation of transmembrane pores A->B F Afferent arteriole vasoconstriction A->F C Increased membrane permeability B->C D Leakage of K+ and Mg++ (Hypokalemia, Hypomagnesemia) C->D E Impaired H+ secretion (Distal Renal Tubular Acidosis) C->E G Decreased renal blood flow F->G H Reduced glomerular filtration rate (GFR) G->H I Azotemia H->I

Caption: Key pathways of Amphotericin B-induced kidney damage.

Voriconazole Metabolism and Potential for Adverse Events cluster_0 Metabolic Pathway cluster_1 Genetic Polymorphism Impact A Voriconazole (Active Drug) B CYP2C19 (Primary Enzyme) A->B Metabolized by D Other CYP enzymes (CYP3A4, CYP2C9) A->D Metabolized by C Voriconazole N-oxide (Inactive Metabolite) B->C E CYP2C19 Poor Metabolizer (Genetic Variant) E->B Reduced activity F Decreased Voriconazole Metabolism G Increased Plasma Concentrations of Voriconazole F->G H Increased Risk of Visual Disturbances and Hallucinations G->H

Caption: Influence of CYP2C19 polymorphism on Voriconazole metabolism and toxicity.

Generalized Pathway of Azole and Echinocandin-Induced Hepatotoxicity cluster_0 Initiating Events cluster_1 Cellular Response and Damage cluster_2 Clinical Manifestation A Antifungal Drug Exposure (Azoles, Echinocandins) B Mitochondrial Stress/ Dysfunction A->B C Reactive Oxygen Species (ROS) Production B->C D Activation of Stress Kinases (e.g., JNK) C->D E Apoptosis Signaling Cascade D->E F Hepatocyte Injury/ Necrosis E->F G Release of Damage-Associated Molecular Patterns (DAMPs) F->G H Inflammatory Response G->H I Elevated Liver Enzymes (ALT, AST) H->I

Caption: Common signaling cascade in drug-induced liver injury by antifungals.

References

Head-to-head comparison of Enfumafungin and Ibrexafungerp in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two generations of (1,3)-β-D-glucan synthase inhibitors for researchers, scientists, and drug development professionals.

In the landscape of antifungal drug discovery, the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, has proven to be a highly successful strategy. Enfumafungin, a naturally occurring triterpene glycoside, was a pioneering compound in this class.[1][2] However, its therapeutic potential was hampered by suboptimal pharmacokinetic properties. This led to the development of Ibrexafungerp (formerly SCY-078 or MK-3118), a semi-synthetic derivative of this compound, engineered for improved oral bioavailability and efficacy.[3][4][5] This guide provides a detailed head-to-head comparison of the preclinical data for this compound and its successor, Ibrexafungerp, offering insights into their respective strengths and the evolution of this important class of antifungals.

Mechanism of Action: A Shared Target

Both this compound and Ibrexafungerp share the same fundamental mechanism of action: the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[2][6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. By disrupting this process, both compounds compromise the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[7][8] Notably, this target is absent in mammalian cells, contributing to a favorable safety profile for this class of antifungals.[9] Ibrexafungerp, like its predecessor, has demonstrated fungicidal activity against Candida species and fungistatic activity against Aspergillus species.[3]

dot

cluster_0 Fungal Cell cluster_1 Inhibitory Action UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP-Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Enfumafungin_Ibrexafungerp This compound / Ibrexafungerp Enfumafungin_Ibrexafungerp->Glucan_Synthase Inhibition

Caption: Mechanism of Action of this compound and Ibrexafungerp.

In Vitro Activity: A Comparative Overview

Ibrexafungerp has been extensively evaluated against a broad range of fungal pathogens, including echinocandin- and azole-resistant strains. While historical data for this compound is less comprehensive, it demonstrated potent initial activity.

Fungal SpeciesThis compound MIC (µg/mL)Ibrexafungerp MIC (µg/mL)
Candida spp.< 0.5[1]MIC₅₀: 0.125–1[3]
Aspergillus spp.< 0.5[1]MEC range: 0.008–0.25[10]
Candida aurisNot widely reportedMIC₅₀/₉₀: 0.5/1.0[3]
Echinocandin-Resistant C. albicans & C. glabrataNot widely reportedDecreased MICs compared to caspofungin[7][8]

Note: MIC (Minimum Inhibitory Concentration) values for yeasts and MEC (Minimum Effective Concentration) values for molds. Direct comparison is limited by variations in historical and modern testing methodologies.

Preclinical In Vivo Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of antifungal candidates. Both this compound and Ibrexafungerp have been assessed in murine models of disseminated candidiasis.

ModelCompoundDosing RegimenKey Findings
Murine Disseminated Candidiasis (C. albicans)This compound50-200 mg/kg, i.p., twice daily for 2 daysED₉₀ of 90 mg/kg (significant decrease in kidney c.f.u.)[1]
Murine Disseminated Candidiasis (C. auris)Ibrexafungerp10, 20, or 30 mg/kg, oral, twice dailySignificant kidney fungal burden reduction at 30 mg/kg; 60-70% survival at Day 14 vs. 20% for vehicle[3]
Murine Invasive Aspergillosis (A. fumigatus)Ibrexafungerp7.5 and 10 mg/kg/day, oralSignificantly increased mean survival and reduced kidney fungal burden and serum galactomannan[11]

dot

Start Start: Immunocompromised Murine Model Infection Intravenous Fungal Inoculation (e.g., Candida albicans) Start->Infection Treatment Treatment Initiation Infection->Treatment Drug_Admin Drug Administration (e.g., Oral Gavage for Ibrexafungerp) Treatment->Drug_Admin Endpoints Endpoint Assessment Drug_Admin->Endpoints Fungal_Burden Fungal Burden in Target Organs (e.g., Kidneys) Endpoints->Fungal_Burden Survival Survival Monitoring Endpoints->Survival Outcome Evaluation of Efficacy Fungal_Burden->Outcome Survival->Outcome

Caption: General workflow for in vivo efficacy testing in a murine model.

Pharmacokinetic Profile: The Key Differentiator

The most significant advancement of Ibrexafungerp over this compound lies in its pharmacokinetic properties, particularly its oral bioavailability.

ParameterThis compoundIbrexafungerp
Oral Bioavailability Limited, leading to moderate in vivo efficacy when dosed parenterally[12][13]~35-50% in animals, enabling effective oral administration[11]
Tissue Distribution Not extensively reportedWide tissue distribution, with high concentrations in key organs like the kidney, liver, and lung[14]
Half-life Not extensively reported5.5 to 8.7 hours in rodents; ~9.3 hours in dogs[14]

Experimental Protocols

In Vitro Susceptibility Testing
  • Methodology: Broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are standard.

  • Procedure: Fungal isolates are exposed to serial twofold dilutions of the antifungal agent in microtiter plates.

  • Endpoint: The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period (e.g., 24 or 48 hours). For molds like Aspergillus, the MEC is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the hyphal growth in the drug-free control well.

Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are commonly used to mimic the susceptible host.[2]

  • Infection: A standardized inoculum of a Candida species (e.g., C. albicans or C. auris) is injected intravenously via the lateral tail vein.

  • Treatment: Antifungal therapy is initiated at a defined time point post-infection. For Ibrexafungerp, oral gavage is a common route of administration.

  • Endpoints:

    • Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (typically kidneys) are harvested, homogenized, and plated on selective agar to enumerate colony-forming units (CFUs).

    • Survival: A separate cohort of animals is monitored for a defined period (e.g., 14 or 21 days), and survival rates are recorded.

Conclusion

The preclinical data clearly illustrates the successful evolution from this compound to Ibrexafungerp. While this compound established the therapeutic potential of this class of (1,3)-β-D-glucan synthase inhibitors, its utility was limited by its pharmacokinetic profile. Ibrexafungerp, through targeted chemical modification, has overcome this primary hurdle, demonstrating robust in vitro activity against a wide range of clinically relevant fungi, including resistant isolates, and translating this into significant in vivo efficacy in various preclinical models of invasive fungal infections. The improved oral bioavailability of Ibrexafungerp represents a major advancement, offering a convenient and effective treatment option that was not achievable with its natural predecessor. The preclinical success of Ibrexafungerp has paved the way for its clinical development and eventual approval for specific indications, marking a significant milestone in the fight against invasive fungal diseases.[15]

References

Validating Enfumafungin's Grip: A Comparative Guide to (1,3)-β-D-Glucan Synthase Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enfumafungin's Performance with Alternative Antifungal Agents, Supported by Experimental Data.

This compound, a novel triterpene glycoside antifungal, and its semi-synthetic derivative ibrexafungerp, represent a significant advancement in the fight against invasive fungal infections. Their primary mechanism of action, the inhibition of (1,3)-β-D-glucan synthase, is a validated and crucial target in the fungal cell wall biosynthesis pathway. This guide provides a comprehensive comparison of the target engagement of this compound and its derivatives with the widely used echinocandin class of antifungals, including caspofungin, micafungin, anidulafungin, and the newer rezafungin.

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of this compound, its derivative ibrexafungerp, and comparator echinocandins against various fungal pathogens. This data provides a quantitative measure of their potency and target engagement at both the cellular and enzymatic levels.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Wild-Type Candida Species

Antifungal AgentC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. tropicalis MIC (µg/mL)C. krusei MIC (µg/mL)
This compound <0.5<0.5<0.5<0.5<0.5
Ibrexafungerp 0.06 - 0.250.12 - 0.50.06 - 0.250.12 - 0.50.12 - 0.5
Caspofungin 0.06 - 0.50.06 - 0.51 - 40.12 - 10.25 - 2
Micafungin 0.015 - 0.120.015 - 0.120.5 - 20.03 - 0.250.12 - 1
Anidulafungin 0.03 - 0.250.03 - 0.250.5 - 20.06 - 0.50.12 - 1
Rezafungin 0.03 - 0.120.03 - 0.120.12 - 0.50.03 - 0.120.06 - 0.25

Note: MIC ranges are compiled from multiple studies and may vary depending on the specific isolates and testing methodologies.

Table 2: Comparative MICs against Echinocandin-Resistant Candida Species with FKS Mutations

Antifungal AgentC. albicans (FKS mutant) MIC (µg/mL)C. glabrata (FKS mutant) MIC (µg/mL)
Ibrexafungerp 0.25 - 20.5 - 4
Caspofungin >8>8
Micafungin >4>4
Anidulafungin >4>4

This data highlights the potential of ibrexafungerp to overcome common mechanisms of echinocandin resistance.

Table 3: Comparative (1,3)-β-D-Glucan Synthase Inhibition (IC50)

Antifungal AgentCandida albicans IC50 (ng/mL)Aspergillus fumigatus IC50 (ng/mL)
This compound 1000 - >25000 (standard assay), 1000 (modified assay)Not Reported
Ibrexafungerp (MK-3118) 0.1 - 0.41.7
Caspofungin 0.4 - 1.20.5
L-733560 (Caspofungin analog) 1Not Reported

IC50 values are highly dependent on the assay conditions. The data for this compound shows a significant improvement in potency in a modified assay, and its derivative, ibrexafungerp, demonstrates potent, direct inhibition of the target enzyme.

Mechanism of Action and Target Engagement Workflow

The following diagrams illustrate the mechanism of action of (1,3)-β-D-glucan synthase inhibitors and a typical experimental workflow for validating target engagement.

G Mechanism of (1,3)-beta-D-glucan Synthase Inhibition cluster_membrane Fungal Cell Membrane Glucan_Synthase (1,3)-beta-D-glucan Synthase (Fks1/Rho1 complex) Glucan_Polymer (1,3)-beta-D-glucan (Cell Wall Component) Glucan_Synthase->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Binds to Cell_Wall_Disruption Cell Wall Disruption & Osmotic Lysis Glucan_Polymer->Cell_Wall_Disruption Depletion leads to This compound This compound / Echinocandins This compound->Glucan_Synthase Inhibits

Caption: Inhibition of (1,3)-beta-D-glucan synthase by this compound and echinocandins.

G Workflow for Validating Target Engagement Start Start MIC MIC Determination (Broth Microdilution) Start->MIC Enzyme_Assay (1,3)-beta-D-glucan Synthase Inhibition Assay (IC50) MIC->Enzyme_Assay Cell_Wall_Assay Cell Wall Integrity Assays (e.g., Sorbitol Protection, Staining) Enzyme_Assay->Cell_Wall_Assay Data_Analysis Comparative Data Analysis Cell_Wall_Assay->Data_Analysis Conclusion Conclusion on Target Engagement Data_Analysis->Conclusion

Unlocking Antifungal Synergies: A Comparative Guide to Enfumafungin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for more effective therapeutic strategies, the exploration of synergistic antifungal combinations has gained paramount importance. This guide provides a comprehensive assessment of the synergistic effects of enfumafungin, a triterpene glycoside inhibitor of (1,3)-β-D-glucan synthase, with other major antifungal agents. By presenting key experimental data and detailed methodologies, this document aims to inform and guide research efforts in the development of novel antifungal combination therapies.

This compound: A Potent Glucan Synthase Inhibitor

This compound is a naturally derived antifungal compound that targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This enzyme is crucial for the synthesis of β-glucan, an essential component of the fungal cell wall that provides structural integrity. By disrupting this process, this compound compromises the fungal cell wall, leading to osmotic instability and cell death. Its mechanism of action is similar to that of the echinocandin class of antifungals. A semi-synthetic derivative of this compound, ibrexafungerp, has been developed with improved pharmacokinetic properties and oral bioavailability, and has been approved for clinical use.[2] Given that ibrexafungerp shares the same mechanism of action, its synergistic profile offers valuable insights into the potential of this compound in combination therapies.

Synergistic Potential of this compound and its Derivatives

In vitro studies have demonstrated the potential for synergistic interactions when this compound or its derivatives are combined with other antifungal agents that have different mechanisms of action. This synergistic activity can lead to a broader spectrum of activity, reduced effective doses of individual drugs, and a lower propensity for the development of resistance.

Combination with Azoles

Azole antifungals, such as voriconazole, posaconazole, and isavuconazole, inhibit the ergosterol biosynthesis pathway, a critical process for fungal cell membrane formation. The combination of a glucan synthase inhibitor like ibrexafungerp with azoles has shown promising synergistic effects against various Aspergillus species.

Table 1: Synergistic Activity of Ibrexafungerp with Azoles against Aspergillus spp.

CombinationFungal SpeciesSynergy ObservedReference
Ibrexafungerp + IsavuconazoleAspergillus spp.62% of isolates[3]
Ibrexafungerp + PosaconazoleAspergillus spp.54% of isolates[3]
Ibrexafungerp + VoriconazoleAspergillus spp.53% of isolates[3]
Combination with Polyenes

Polyenes, such as amphotericin B, bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. The combination of ibrexafungerp and amphotericin B has demonstrated synergistic activity against both wild-type and azole-resistant Aspergillus strains.[3]

Combination with Chitin Synthase Inhibitors

Nikkomycin Z is an inhibitor of chitin synthase, another essential enzyme for fungal cell wall biosynthesis. The combination of a glucan synthase inhibitor (caspofungin, with the same target as this compound) and a chitin synthase inhibitor (nikkomycin Z) has shown strong synergistic activity against Aspergillus fumigatus.

Table 2: In Vitro Synergy of Caspofungin and Nikkomycin Z against Aspergillus fumigatus

CombinationFungal SpeciesMean FICI ± SDInterpretationReference
Caspofungin + Nikkomycin ZAspergillus fumigatus0.22 ± 0.19Synergy[4]

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of two antifungal agents.

Materials:

  • 96-well microtiter plates

  • Antifungal agent A (e.g., this compound/Ibrexafungerp) stock solution

  • Antifungal agent B (e.g., Azole, Polyene, Nikkomycin Z) stock solution

  • Fungal inoculum, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or visual inspection

Procedure:

  • Preparation of Drug Dilutions: Serial twofold dilutions of antifungal agent A are prepared horizontally across the microtiter plate, while serial twofold dilutions of antifungal agent B are prepared vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the drug-free control well.

  • Calculation of FICI: The FICI is calculated for each combination showing inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or additive)

    • FICI > 4.0: Antagonism

Visualizing Antifungal Synergy Pathways

The following diagrams illustrate the targeted signaling pathways and the logical workflow of synergy assessment.

Antifungal_Targets cluster_cell Fungal Cell cluster_wall_synthesis Cell Wall Synthesis cluster_membrane_synthesis Cell Membrane Synthesis cluster_drugs Antifungal Agents Cell_Wall Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase Cell_Wall->Glucan_Synthase Chitin_Synthase Chitin Synthase Cell_Wall->Chitin_Synthase Cell_Membrane Cell Membrane Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Cell_Membrane->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol produces This compound This compound This compound->Glucan_Synthase inhibits Azoles Azoles Azoles->Ergosterol_Biosynthesis inhibits Polyenes Polyenes Polyenes->Ergosterol binds to Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase inhibits

Caption: Mechanisms of action of different antifungal classes.

Checkerboard_Workflow A Prepare Serial Dilutions of Drug A and Drug B in 96-well plate B Inoculate with Standardized Fungal Suspension A->B C Incubate at 35°C for 24-48h B->C D Determine MIC of each drug alone and in combination C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret Results: Synergy (FICI ≤ 0.5) Indifference (0.5 < FICI ≤ 4.0) Antagonism (FICI > 4.0) E->F Synergy_Logic cluster_pathways Disruption of Fungal Cell Homeostasis This compound This compound (Glucan Synthase Inhibitor) Cell_Wall_Damage Compromised Cell Wall Integrity This compound->Cell_Wall_Damage Partner_Drug Partner Drug (e.g., Azole, Polyene, Chitin Synthase Inhibitor) Cell_Membrane_Dysfunction Impaired Cell Membrane Function Partner_Drug->Cell_Membrane_Dysfunction Synergistic_Effect Synergistic Antifungal Effect Cell_Wall_Damage->Synergistic_Effect Cell_Membrane_Dysfunction->Synergistic_Effect

References

Benchmarking the in vivo efficacy of Enfumafungin against standard-of-care antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Enfumafungin, a novel (1,3)-β-D-glucan synthase inhibitor, against standard-of-care antifungal agents. The data presented is derived from preclinical studies in established murine models of invasive fungal infections, offering a quantitative benchmark for researchers, scientists, and drug development professionals.

Executive Summary

This compound and its orally bioavailable derivative, Ibrexafungerp (formerly SCY-078), have demonstrated potent antifungal activity in vivo, positioning them as promising alternatives to conventional therapies. This guide summarizes key in vivo efficacy data, comparing Ibrexafungerp to the echinocandin caspofungin and the azole fluconazole in a murine model of disseminated candidiasis. The findings indicate that Ibrexafungerp exhibits significant efficacy in reducing fungal burden and improving survival, including against isolates resistant to standard therapies.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of Ibrexafungerp compared to standard-of-care antifungals in a neutropenic murine model of invasive candidiasis caused by Candida auris.

Table 1: Survival Rate in a Murine Model of Invasive Candidiasis (C. auris) [1]

Treatment GroupDoseRouteSurvival Rate (Day 8 post-infection)Survival Rate (Day 21 post-infection)
Vehicle Control-Oral0%0%
Ibrexafungerp 20 mg/kg BIDOral60%20%
Ibrexafungerp 30 mg/kg BIDOral80%60%
Ibrexafungerp 40 mg/kg BIDOral90%70%
Caspofungin 10 mg/kg QDIP70%70%
Fluconazole 20 mg/kg QDOral0%0%

Table 2: Kidney Fungal Burden in a Murine Model of Invasive Candidiasis (C. auris) [1]

Treatment GroupDoseRouteMean Kidney Fungal Burden (Log10 CFU/g ± SD) at Day 8
Vehicle Control-Oral5.36 ± 0.54
24-h Control (at start of therapy)--4.62 ± 0.31
Ibrexafungerp 20 mg/kg BIDOral3.85 ± 1.21
Ibrexafungerp 30 mg/kg BIDOral2.83 ± 1.05
Ibrexafungerp 40 mg/kg BIDOral1.83 ± 0.59
Caspofungin 10 mg/kg QDIP4.50 ± 0.87
Fluconazole 20 mg/kg QDOral5.79 ± 0.48
P < 0.05 compared to vehicle control.

Mechanism of Action: (1,3)-β-D-Glucan Synthase Inhibition

This compound and its derivatives act by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of β-glucan, a key component of the fungal cell wall.[2] This disruption of cell wall integrity leads to fungal cell death. This mechanism is distinct from that of azoles, which target ergosterol synthesis, and polyenes like Amphotericin B, which bind to ergosterol and disrupt the cell membrane.

cluster_membrane Fungal Cell Membrane cluster_extracellular Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesizes Rho1 Rho1-GTP Rho1->Glucan_Synthase Activates Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation This compound This compound This compound->Glucan_Synthase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vivo efficacy data presented above was generated using a standardized murine model of disseminated candidiasis.

Experimental Workflow: Murine Model of Disseminated Candidiasis

G cluster_setup Animal Model Preparation cluster_treatment Antifungal Treatment (starting 24h post-infection) cluster_analysis Efficacy Assessment Immunosuppression\n(Cyclophosphamide & Cortisone Acetate) Immunosuppression (Cyclophosphamide & Cortisone Acetate) Intravenous Infection\n(Candida auris) Intravenous Infection (Candida auris) Immunosuppression\n(Cyclophosphamide & Cortisone Acetate)->Intravenous Infection\n(Candida auris) Ibrexafungerp (Oral) Ibrexafungerp (Oral) Caspofungin (IP) Caspofungin (IP) Fluconazole (Oral) Fluconazole (Oral) Vehicle Control (Oral) Vehicle Control (Oral) Endpoint Analysis Endpoint Analysis Ibrexafungerp (Oral)->Endpoint Analysis Survival Monitoring (21 days) Survival Monitoring (21 days) Kidney Fungal Burden (CFU/g) at Day 8 Kidney Fungal Burden (CFU/g) at Day 8 Caspofungin (IP)->Endpoint Analysis Fluconazole (Oral)->Endpoint Analysis Vehicle Control (Oral)->Endpoint Analysis Data Analysis Data Analysis Survival Monitoring (21 days)->Data Analysis Kidney Fungal Burden (CFU/g) at Day 8->Data Analysis

References

Safety Operating Guide

Personal protective equipment for handling Enfumafungin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Enfumafungin, a triterpene glycoside antifungal agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Physical and Chemical Properties

A summary of this compound's key physical and chemical properties is provided below. This information is critical for safe handling, storage, and preparation of solutions.

PropertyValueSource
Molecular Formula C₃₈H₆₀O₁₂[1]
Molecular Weight 708.9 g/mol [1][2]
Appearance Solid[3]
Solubility Soluble in DMSO. Slightly soluble in Chloroform and Methanol.[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), and no specific hazards are identified, it is crucial to follow standard precautionary measures for handling chemicals.[4] The following PPE is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, impermeable gloves (e.g., nitrile). No specific material has been tested for this compound, so select gloves based on the solvent being used.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory CoatStandard laboratory coat to protect skin and clothing from potential splashes.
Respiratory Protection Not generally requiredA respirator is not required under normal handling conditions.[4] If creating aerosols or handling large quantities of powder, a NIOSH-approved respirator may be considered based on a risk assessment.

Operational Plan: Handling and Disposal

This section outlines a step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container at -20°C, as recommended.[2]

  • Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and disposed of.

  • Designated Area: All handling of solid this compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of powder.

  • Dissolving: this compound is soluble in DMSO.[2][5] Prepare stock solutions by slowly adding the solvent to the solid to avoid splashing. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]

    • For in vivo studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[3][5]

  • Containment: Handle all solutions containing this compound within a fume hood or other appropriate containment device.

  • Spill Management: In the event of a spill, follow standard laboratory procedures for chemical spills. Absorb the spill with an inert material and place it in a sealed container for disposal.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

  • Waste Collection: Collect all waste materials containing this compound, including empty containers, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

Enfumafungin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store Store at -20°C Receive_Inspect->Store Safe Storage Don_PPE Don Appropriate PPE Store->Don_PPE Before Handling Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Collect_Waste Collect Contaminated Waste Conduct_Experiment->Collect_Waste Post-Experiment Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste Follow Regulations

Caption: Workflow for safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a doctor.[4]

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • After eye contact: Rinse opened eye for several minutes under running water.[4]

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.